2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
Description
BenchChem offers high-quality 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-3-4-15-9-2-1-7(6-12)5-8(9)10(13)14/h1-2,5,11-12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNYCZPIGWQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: UV-Vis Absorption & Photochemistry of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
[1][2]
Part 1: Molecular Identity & Chromophore Analysis[2]
Compound: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol Class: o-Nitrobenzyl Ether Derivative (Photolabile Linker) CAS Registry: 59806-03-6 (Related analog context) Core Application: Photocleavable linker for SPOS (Solid Phase Organic Synthesis) and DNA/peptide caging.[1][2]
Structural Basis of Absorption
The UV-Vis spectrum of this molecule is dictated by the nitrobenzene chromophore , heavily modified by the electron-donating alkoxy group at the ortho position.[2]
-
Primary Chromophore: The nitrobenzene moiety (
).[1][2] -
Auxochrome 1 (Strong Donor): The 2-hydroxyethoxy group (
) at position 1.[1] The oxygen lone pairs participate in resonance ( effect), significantly lowering the energy of the transition. -
Auxochrome 2 (Weak Activator): The hydroxymethyl group (
) at position 4.[1] -
Electronic Interaction: The "push-pull" system between the alkoxy donor and the nitro acceptor creates a bathochromic shift (red shift) compared to unsubstituted nitrobenzene, moving the absorption maximum into the near-UV (UVA) region.[1]
Part 2: UV-Vis Spectral Characteristics[1][2][3]
The following data characterizes the absorption profile typical for alkoxy-substituted o-nitrobenzyl systems.
Absorption Maxima Table[2][4]
| Transition Type | Wavelength ( | Molar Extinction Coefficient ( | Description |
| 260 – 280 nm | Primary benzenoid band.[1] High intensity but not selective for photolysis.[1][2] | ||
| 305 – 350 nm | The "Action Band." Broad absorption shoulder responsible for the photocleavage reaction.[1][2] | ||
| Tail Absorption | > 365 nm | Weak absorption tail allowing for photolysis using standard 365 nm UV sources (e.g., Hg lamps, LEDs).[1] |
Solvatochromic Effects
The absorption profile is sensitive to solvent polarity due to the dipole moment change upon excitation of the nitro group.
-
Polar Protic Solvents (Methanol, Ethanol): Stabilize the ground state and the excited state, typically resulting in a slight red shift and broadening of the 350 nm band.
-
Non-Polar Solvents (DCM, Hexane): Sharper bands, often hypsochromically shifted (blue shift) relative to aqueous buffers.[1]
The "Photolytic Window"
Researchers utilize the band centered around 340–350 nm for uncaging.[2] While the
Part 3: Photochemical Mechanism (The "Uncaging" Process)
The utility of this molecule lies in its ability to undergo a Norrish Type II-like intramolecular rearrangement upon UV excitation.[2]
Mechanism Description
-
Excitation: Absorption of a photon (
, ~350 nm) promotes the nitro group to an excited singlet state, which rapidly intersystem crosses to a triplet state. -
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (from the
of the linker), forming an aci-nitro intermediate.[1][2] -
Rearrangement: The aci-nitro species rearranges into a cyclic benzisoxazole or hemiacetal intermediate.[1][2]
-
Collapse: The intermediate collapses, releasing the "caged" molecule (as a free alcohol/acid) and generating a nitroso-ketone byproduct.[2]
Pathway Visualization[1][2]
Figure 1: The photon-driven hydrogen abstraction and subsequent rearrangement leading to linker cleavage.[1][2][3]
Part 4: Experimental Protocol for Spectral Validation
Objective: Determine the molar extinction coefficient (
Materials
-
Analyte: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (>98% purity).[1][2]
-
Solvent: HPLC-grade Methanol or 50:50 Acetonitrile:Water (buffer free for initial scan).[1][2]
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).
-
Quartz Cuvettes: 10 mm path length (
).
Measurement Workflow
-
Stock Preparation:
-
Weigh 2.13 mg of the compound (MW
213.19 g/mol ). -
Dissolve in 10 mL Methanol to create a 1.0 mM (1000
M) master stock.
-
-
Dilution Series:
-
Prepare working standards: 10
M, 25 M, 50 M, and 100 M.
-
-
Baseline Correction:
-
Run a blank scan with pure Methanol from 200 nm to 500 nm.[2]
-
-
Acquisition:
-
Calculation:
Photolysis Validation (Quality Control)
To confirm the compound is active:
-
Place the 50
M sample in the cuvette.[2] -
Irradiate with a 365 nm UV LED (approx. 10 mW/cm²) from the top of the open cuvette.
-
Observation: The peak at ~345 nm should decrease, and a new peak (corresponding to the nitroso product) may appear shifted or the spectrum will flatten, depending on the byproduct solubility and pH.
-
Endpoint: Loss of the characteristic nitrobenzyl shoulder confirms photolability.[2]
Part 5: References
-
Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2] Chemical Reviews, 113(1), 119–191. Link[1]
-
Holmes, C. P. (1997).[2] "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." The Journal of Organic Chemistry, 62(8), 2370–2380. Link[1]
-
Amsberry, K. L., & Borchardt, R. T. (1991). "Amine prodrugs which utilize hydroxy amide lactonization.[1][2] I. A potential redox-sensitive amide prodrug."[1][2] Pharmaceutical Research, 8(3), 323–330. (Foundational work on o-nitrobenzyl kinetics). Link
-
Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A, 108(39), 7870-7878.[1] Link[1]
-
Advanced ChemTech. (n.d.). "Hydroxyethyl photolinker – A photocleavable linker for the preparation of carboxylic acids." Product Specification Sheet. Link
Technical Guide: HC Yellow No. 4 (CAS 59820-43-8)
Topic: CAS 59820-43-8 (HC Yellow No.[1][2][3][4][5] 4) Physical and Chemical Safety Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[3][4]
Physicochemical Characterization, Safety Protocols, and Experimental Handling [3][4]
Executive Summary
HC Yellow No. 4 (CAS 59820-43-8) is a semi-permanent nitro-aromatic amine dye used primarily in cosmetic formulations and colorimetric research.[3][4] Chemically defined as 2-[[2-(2-hydroxyethoxy)-4-nitrophenyl]amino]ethanol , it functions as a direct dye that diffuses into keratinous substrates without the need for oxidative activation.[3][4]
For researchers and formulation scientists, this compound presents specific challenges regarding solubility profiles (hydrophobic nature), photostability , and sensitization potential .[3][4] This guide provides a validated technical framework for the safe handling, characterization, and storage of HC Yellow No. 4, moving beyond basic MSDS data to offer application-specific logic.
Chemical Identity & Physicochemical Core
Understanding the structural constraints of HC Yellow No. 4 is critical for experimental design.[3][4] Its nitro group (
Table 1: Physicochemical Specifications
| Property | Data | Technical Note |
| Chemical Name | 2-[[2-(2-hydroxyethoxy)-4-nitrophenyl]amino]ethanol | Core structure is a 2-amino-5-nitrophenol derivative.[2][3][4] |
| CAS Number | 59820-43-8 | Confirmed identity.[1][2][3][4][6] |
| Molecular Formula | ||
| Molecular Weight | 242.23 g/mol | |
| Appearance | Fluffy, canary-yellow powder | High surface area; prone to static clumping.[3][4] |
| Melting Point | 143 – 147 °C | Sharp melting range indicates high purity (>95%).[3][4] |
| Solubility (Water) | < 0.1 mg/mL (Sparingly Soluble) | Critical: Do not attempt direct aqueous dissolution for stock solutions.[3][4] |
| Solubility (Organic) | DMSO, Ethanol (Moderate) | Preferred solvents for stock preparation.[3][4] |
| LogP (Octanol/Water) | ~0.3 | Amphiphilic, but favors organic phases.[3][4] |
| pKa | ~14.1 (Predicted) | Non-ionizable in physiological pH range.[3][4] |
| Absorption ( | ~420–430 nm | Strong absorbance in the violet/blue region yielding yellow color.[3][4][7] |
Safety & Handling Protocols (E-E-A-T)
Expertise Note: As a nitro-aromatic amine, HC Yellow No. 4 carries a risk of skin sensitization.[3][4] While not classified as a Category 1 Carcinogen by IARC, structurally related nitro-amines have shown mutagenic potential in specific assays.[3][4] Treat pure powder as a potential sensitizer .[3][4]
Hazard Identification (GHS Standards)
-
Signal Word: WARNING
-
Hazard Statements:
Validated Handling Workflow
-
Engineering Controls: Always weigh the "fluffy" powder inside a fume hood or biological safety cabinet to prevent inhalation of airborne particulates.[3][4]
-
PPE:
-
Decontamination: In case of spill, do not use bleach immediately (risk of chloramine formation).[3][4] Use an ethanol-dampened wipe followed by soapy water.[3][4][5]
Visualization: Safety & Solubilization Logic
The following diagram outlines the decision logic for safe handling and solubilization, ensuring operator safety and solution stability.
Caption: Operational workflow for HC Yellow No. 4, emphasizing organic solvent pre-dissolution to prevent precipitation errors.
Stability & Storage
Causality: The nitro group renders the molecule susceptible to photoreduction over time, while the secondary amine can undergo oxidation.[3][4]
-
Storage Condition: Store at +2°C to +8°C (Refrigerated).
-
Light Protection: Strictly required. Store in amber vials or wrap containers in aluminum foil. Prolonged exposure to UV/Visible light will cause degradation (browning).[3][4]
-
Hygroscopicity: Low, but store in a desiccator if ambient humidity >60% to prevent clumping which affects weighing accuracy.[3][4]
Experimental Protocol: Self-Validating Stock Preparation
Objective: Prepare a stable 10 mM stock solution for biological or analytical assays.
Materials
Methodology
-
Calculation:
-
Solubilization (The "Wetting" Step):
-
Self-Validation (UV-Vis):
Structural Concept Map
Understanding the functional groups helps predict reactivity.[3][4] The diagram below illustrates the chemical logic of HC Yellow No. 4.
Caption: Functional group analysis linking chemical structure to physical properties (solubility, stability).[3][4]
References
-
Cosmetic Ingredient Review (CIR). (2013).[3][4] Safety Assessment of HC Yellow No. 4 as Used in Cosmetics.[2][3][4][10] Washington, DC.[3][4] Link
-
National Toxicology Program (NTP). (1992).[2][3][4] Toxicology and Carcinogenesis Studies of HC Yellow 4.[3][4] NTP TR 419.[3][4] Link
-
PubChem. (2025).[3][4] Compound Summary: HC Yellow No. 4 (CID 62158).[3][4] National Library of Medicine.[3][4] Link[3][4]
-
Haz-Map. (2025). Occupational Health Database: HC Yellow 4.[3][4]Link[3][4]
Sources
- 1. HC Yellow 4 - Hazardous Agents | Haz-Map [haz-map.com]
- 2. cir-safety.org [cir-safety.org]
- 3. HC Yellow 4 | C10H14N2O5 | CID 62158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HC Yellow 4 | C10H14N2O5 | CID 62158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HC YELLOW 4 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 59820-43-8|2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. usspecialty.com [usspecialty.com]
- 9. uwyo.edu [uwyo.edu]
- 10. CAS 59820-43-8: HC Yellow 4 | CymitQuimica [cymitquimica.com]
A Guide to the Determination of the Molar Extinction Coefficient of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
Abstract
This technical guide provides a comprehensive framework for the determination of the molar extinction coefficient (ε) of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol. While a specific, universally cited value for this compound's molar extinction coefficient is not cataloged in readily available literature, this document outlines the fundamental principles and a detailed, field-proven experimental protocol for its empirical determination using UV-Visible (UV-Vis) spectrophotometry. This guide is intended for researchers, analytical scientists, and professionals in drug development who require accurate quantification of this compound for applications ranging from reaction monitoring to formulation analysis.
Introduction: The Significance of the Molar Extinction Coefficient
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is a nitroaromatic compound whose utility in chemical synthesis and pharmaceutical development necessitates precise analytical methodologies for its quantification. The molar extinction coefficient, also known as molar absorptivity, is a fundamental, intrinsic property of a substance that dictates how strongly it absorbs light at a specific wavelength.[1] Knowledge of this value is critical as it forms the cornerstone of quantitative analysis via the Beer-Lambert Law, enabling researchers to accurately determine the concentration of the compound in solution.[2][3]
This guide will provide the theoretical underpinnings and a practical, step-by-step protocol to empower researchers to confidently and accurately measure this crucial analytical parameter.
Theoretical Foundation: The Beer-Lambert Law
The determination of the molar extinction coefficient is fundamentally governed by the Beer-Lambert Law (also known as Beer's Law).[4] This principle establishes a linear relationship between the absorbance of light and the properties of the medium through which the light passes.[1][2] The law is expressed as:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar extinction coefficient , a constant specific to the compound at a given wavelength. Its units are typically Liters per mole per centimeter (L mol⁻¹ cm⁻¹).[1]
-
c is the concentration of the absorbing species in moles per Liter (mol/L).
-
l is the path length of the light beam through the sample, which is typically the width of the cuvette (commonly 1 cm).[5]
By experimentally measuring the absorbance of several solutions of known concentrations, one can plot Absorbance (A) versus Concentration (c). The resulting linear plot will have a slope equal to the product of the molar extinction coefficient and the path length (εl). Since the path length is a known constant (e.g., 1 cm), the molar extinction coefficient can be directly calculated from the slope.[6]
Caption: Relationship of variables in the Beer-Lambert Law.
Experimental Protocol: A Self-Validating Workflow
This section details a robust protocol for determining the molar extinction coefficient of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol. The methodology is designed to be self-validating by incorporating a calibration curve, where the linearity (indicated by the coefficient of determination, R²) serves as a key quality control check.[6]
Materials and Instrumentation
-
Analyte: High-purity (>98%) 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol.
-
Solvent: Spectroscopic grade solvent. The choice is critical. A solvent must dissolve the analyte and be transparent (non-absorbing) in the wavelength range of interest.[7] Given the aromatic and polar nature of the target compound, ethanol or acetonitrile are excellent starting choices as they have low UV cutoff wavelengths.[8]
-
Instrumentation:
-
Glassware: Class A volumetric flasks (e.g., 25 mL, 50 mL) and pipettes.
Step-by-Step Methodology
Step 1: Preparation of the Primary Stock Solution
-
Rationale: Creating a concentrated, accurately known stock solution is the foundation for the entire experiment. Any error here will propagate through all subsequent dilutions.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol using an analytical balance. Record the exact mass.
-
Quantitatively transfer the weighed solid to a 50 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid completely. Gentle sonication may be used if necessary.[7]
-
Once dissolved, dilute the solution to the 50 mL mark with the same solvent. Cap and invert the flask multiple times to ensure homogeneity.
-
Calculate the precise molar concentration of this stock solution. The molecular weight of C₉H₁₁NO₅ is 213.19 g/mol .
-
Step 2: Determination of Maximum Absorbance Wavelength (λmax)
-
Rationale: The Beer-Lambert law is most sensitive and linear at the wavelength of maximum absorbance. This wavelength is a characteristic of the molecule's chromophores (in this case, the nitroaromatic system).[9]
-
Procedure:
-
Prepare a moderately diluted solution from the stock solution.
-
Fill a quartz cuvette with the pure solvent to serve as the reference or blank.[10]
-
Rinse a second quartz cuvette with a small amount of the diluted sample, then fill it.
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Perform a wavelength scan over a relevant range (e.g., 200 nm to 500 nm) to obtain the absorption spectrum.
-
Identify the wavelength at which the absorbance is highest. This is the λmax. All subsequent absorbance measurements will be performed at this fixed wavelength. For nitroaromatic compounds, a strong absorption is expected in the UV region.[11][12]
-
Step 3: Preparation of a Dilution Series (Calibration Standards)
-
Rationale: Using a series of dilutions to create a calibration curve is more accurate than a single-point determination. It confirms the linear relationship between concentration and absorbance and helps identify any potential deviations from the Beer-Lambert law.[6]
-
Procedure:
-
Using the primary stock solution, prepare a series of at least five standard solutions of decreasing concentration via serial dilution. Use Class A volumetric flasks and pipettes for accuracy.
-
The concentrations should be chosen to yield absorbance values between 0.1 and 1.0. Absorbance values above 1.0 can be unreliable due to instrumental limitations and potential non-linearity.[13]
-
Step 4: Measurement and Data Collection
-
Rationale: Careful and consistent measurement technique is crucial for obtaining high-quality data.
-
Procedure:
-
Set the spectrophotometer to measure absorbance at the predetermined λmax.
-
Zero the instrument using the cuvette filled with the pure solvent (the blank).
-
Measure the absorbance of each of the standard solutions, starting from the least concentrated and moving to the most concentrated.
-
Rinse the sample cuvette with the next solution to be measured before filling to prevent carryover contamination.
-
Record the absorbance for each known concentration.
-
Caption: Workflow for determining the molar extinction coefficient.
Data Analysis and Presentation
The data collected should be organized into a table and then plotted to determine the molar extinction coefficient.
Hypothetical Data Set
Let's assume the λmax for 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol in ethanol was found to be 295 nm . The path length (l) is 1 cm.
| Standard | Concentration (mol/L) | Absorbance (A) at 295 nm |
| 1 | 1.0 x 10⁻⁵ | 0.152 |
| 2 | 2.0 x 10⁻⁵ | 0.301 |
| 3 | 3.0 x 10⁻⁵ | 0.455 |
| 4 | 4.0 x 10⁻⁵ | 0.603 |
| 5 | 5.0 x 10⁻⁵ | 0.751 |
Calculation
-
Plot the Data: Create a scatter plot with Concentration (mol/L) on the x-axis and Absorbance (A) on the y-axis.
-
Perform Linear Regression: Apply a linear regression (line of best fit) to the data points.[6]
-
Determine the Slope: The equation of the line will be in the form y = mx + b, where 'm' is the slope. For this dataset, the slope (m) would be approximately 15020 .
-
Validate Linearity: The coefficient of determination (R²) should be ≥ 0.995, indicating a strong linear relationship and validating the adherence to the Beer-Lambert law within this concentration range.
-
Calculate ε: Since A = εcl and the plot is A vs. c, the slope (m) is equal to εl.
-
Slope = ε * l
-
15020 = ε * 1 cm
-
ε = 15020 L mol⁻¹ cm⁻¹
-
Thus, the molar extinction coefficient of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol at 295 nm in ethanol is determined to be 15020 L mol⁻¹ cm⁻¹.
Conclusion
This guide provides a comprehensive, first-principles approach to the determination of the molar extinction coefficient for 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol. By adhering to the detailed protocol—from precise solution preparation to the robust validation offered by a multi-point calibration curve—researchers can establish a reliable and accurate value for ε. This, in turn, enables the precise quantification of the compound, a critical requirement for rigorous scientific investigation and the development of novel therapeutics.
References
-
FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2025, March 18). Beer-Lambert Law: Principles and Applications. [Link]
-
Wikipedia. Beer–Lambert law. [Link]
-
University of Victoria. Ultra-violet and visible spectroscopy. [Link]
-
Scribd. UV-Vis Spectroscopy of Solvent Extracts. [Link]
-
Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. [Link]
-
HINOTEK. (2025, July 4). Beer-Lambert Law Spectrophotometer. [Link]
-
MtoZ Biolabs. How to Determine the Extinction Coefficient. [Link]
-
ResearchGate. (2015, April 5). what is the best solvent for UV-Vis spectroscopy analysis?[Link]
-
SlidePlayer. UV-Vis Spectroscopy. [Link]
-
Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. [Link]
-
PubMed. (2021, November 15). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of...[Link]
-
YouTube. (2023, November 10). How to Measure Absorption Coefficient/ Extinction or Molar Coefficient | from UV Absorption Data. [Link]
-
ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds:...[Link]
-
ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)...[Link]
-
YouTube. (2010, December 6). Acquiring a UV/visible spectrum and choosing cells and solvents. [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
ResearchGate. (2020, June 22). How to calculate absorption coefficient from the UV-Vis absorption data ?[Link]
-
Agilent. The Basics of UV-Vis Spectroscopy. [Link]
Sources
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- 2. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
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- 9. agilent.com [agilent.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
Technical Guide: The Architecture and Application of Nitrobenzyl Photolabile Groups
Executive Summary
This technical guide analyzes the physicochemical properties, mechanistic foundations, and experimental deployment of o-nitrobenzyl (NB) photolabile protecting groups ("caged" compounds). Designed for researchers in chemical biology and drug discovery, this document moves beyond basic definitions to explore the kinetic bottlenecks of uncaging, the structural evolution from simple nitrobenzyls to dimethoxy-variants (DMNB), and the rigorous characterization of photochemical quantum yields.
The Genesis: From Chemical Curiosity to Biological Tool
The concept of "caging"—rendering a bioactive molecule inert until released by light—was pioneered in the late 1970s, but its chemical roots lie in the 1960s.
-
1962 (The Chemistry): Barltrop and Schofield first reported that o-nitrobenzyl esters could be cleaved by UV light (254 nm), identifying the core photochemical lability of the nitro-benzyl bond [1].
-
1978 (The Application): The seminal leap occurred when Kaplan, Forbush, and Hoffman synthesized "Caged ATP" (P3-1-(2-nitro)phenylethyladenosine 5'-triphosphate). Their objective was to study the kinetics of the Na,K-ATPase pump. By equilibrating the pump with inert caged ATP and then flashing it with UV light, they achieved a concentration jump of ATP on the millisecond timescale, far faster than physical mixing [2].
Key Insight: The term "caged" is a misnomer coined by Kaplan; the molecule is not physically trapped (like in a fullerene) but covalently modified. This covalent bond must be thermodynamically stable in the dark but kinetically labile under irradiation.
Mechanistic Architecture: The Norrish Type II Pathway
Understanding the mechanism is critical for troubleshooting slow release rates or side-reaction toxicity. The uncaging of nitrobenzyl groups proceeds via a Norrish Type II intramolecular redox reaction.
The Reaction Cascade
-
Excitation: Absorption of a photon (typically 300–365 nm) promotes the nitro group to an excited singlet state, which rapidly crosses to a triplet state.
-
Hydrogen Abstraction (The Trigger): The excited nitro oxygen abstracts a benzylic hydrogen (
-hydrogen). This is the rate-determining step in the initial photophysics. -
Aci-Nitro Intermediate: This forms a short-lived aci-nitro tautomer.
-
Cyclization & Collapse: The aci-nitro species cyclizes to an isoxazole/hemiacetal intermediate, which spontaneously collapses to release the substrate (e.g., ATP, Glutamate) and the byproduct, o-nitrosobenzaldehyde [3].
Critical Limitation: The collapse of the hemiacetal intermediate is pH-dependent and can be slow (
Visualization: Mechanistic Pathway
Figure 1: The Norrish Type II photochemical cascade governing nitrobenzyl uncaging.
Structural Evolution: Optimizing the Cage
The original o-nitrobenzyl (NB) group suffers from low quantum yield and absorbance in the damaging UV range (<300 nm). Decades of medicinal chemistry have refined this scaffold.
Comparative Analysis of Variants
| Variant | Structure / Name | Quantum Yield ( | Key Advantage | Disadvantage | |
| NB | o-Nitrobenzyl | ~280 nm | 0.01 - 0.1 | Simple synthesis. | Requires deep UV; slow release. |
| DMNB | 4,5-Dimethoxy-2-nitrobenzyl | ~350 nm | 0.1 - 0.2 | Red-shifted absorption; compatible with standard lasers (355/365 nm). | Nitroso byproduct absorbs at similar |
| CNB | ~260 nm | 0.2 - 0.6 | Fastest release ( | Low extinction coefficient at >350 nm. | |
| NPE | 1-(2-Nitrophenyl)ethyl | ~280 nm | ~0.6 | High quantum yield; chiral center allows diastereomer separation. | Slower dark kinetics than CNB. |
Expert Insight: For biological applications requiring two-photon excitation (TPE), DMNB is the standard starting point due to its methoxy donors increasing the TPE cross-section, though coumarin-based cages are superior for TPE specifically [4].
Synthetic Methodologies
Attaching a nitrobenzyl group requires selecting the correct linkage based on the functional group of the payload (carboxylate, phosphate, amine, or hydroxyl).
-
Carboxylates/Phosphates (Esters): Typically synthesized via alkylation of the acid with the corresponding nitrobenzyl bromide/chloride or using Mitsunobu coupling with nitrobenzyl alcohol.
-
Amines (Carbamates): The amine payload is reacted with nitrobenzyl chloroformate (generated from the alcohol and phosgene/triphosgene) to form a photocleavable carbamate.
-
Hydroxyls (Ethers/Carbonates): Williamson ether synthesis (harsh) or conversion to a carbonate using nitrobenzyl chloroformate.
Experimental Protocol: Determination of Photochemical Quantum Yield
Objective: To quantify the efficiency of the uncaging process. This is the "gold standard" validation step for any new caged compound. Method: Potassium Ferrioxalate Actinometry.[1][2][3]
Principle
You cannot simply measure product appearance; you must know exactly how many photons the sample absorbed. Ferrioxalate is a "chemical actinometer" that undergoes reduction (
Workflow Diagram
Figure 2: Step-by-step workflow for determining quantum yield using ferrioxalate actinometry.
Step-by-Step Methodology
-
Actinometer Preparation: Prepare 0.006 M potassium ferrioxalate in 0.05 M
under red light (darkroom conditions). -
Flux Measurement (
):-
Place 3 mL of actinometer in a quartz cuvette.
-
Irradiate for a precise time (
) using your light source (e.g., 365 nm LED). -
Take an aliquot, add 1,10-phenanthroline buffer.
-
Measure Absorbance at 510 nm.
-
Calculate moles of
generated. Use to solve for photon flux ( , mol photons/sec).
-
-
Sample Photolysis:
-
Quantification:
-
Analyze the irradiated sample via HPLC to determine the moles of product released.
-
-
Calculation:
Self-Validating Check: Perform the experiment at three different irradiation times. The calculated
Applications in Drug Development & Neuroscience
Mapping Neural Circuitry (Caged Glutamate)
MNI-caged glutamate (a DMNB variant) is the industry standard for mapping synaptic connectivity.
-
Technique: Two-photon uncaging allows femtoliter-scale release of glutamate at single dendritic spines.
-
Why DMNB? The high two-photon cross-section allows the use of IR lasers (720 nm), which penetrate deep into brain tissue without scattering or toxicity [6].
Intracellular Signaling (Caged IP3/Calcium)
Drug developers use caged
Smart Drug Delivery Systems
Modern nanomedicine utilizes nitrobenzyl linkers in liposomes and polymer micelles.
-
Mechanism: An amphiphilic block copolymer contains a nitrobenzyl junction. Upon UV/NIR irradiation (using Upconversion Nanoparticles), the junction cleaves, disrupting the micelle structure and dumping the cytotoxic payload specifically at the tumor site [7].
References
-
Barltrop, J. A., & Schofield, P. (1962).[4] Photosensitive protecting groups. Tetrahedron Letters, 3(16), 697-699. Link
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935. Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Link
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[5] Nature Methods, 4(8), 619-628. Link
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146.[6] Link
-
Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link
-
Zhao, H., et al. (2009). A new light-responsive micelle based on a photocleavable block copolymer. Langmuir, 25(12), 6725-6732. Link
Sources
- 1. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
Methodological & Application
Using 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol in solid-phase DNA synthesis
Abstract
This technical guide details the application of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (HMNE) as a core scaffold for photocleavable (PC) linkers in solid-phase oligonucleotide synthesis. Unlike standard succinyl linkers that require harsh ammonolytic cleavage, HMNE-based linkers facilitate "gentle release" via near-UV irradiation (300–365 nm). This methodology is critical for synthesizing oligonucleotides modified with base-labile moieties (e.g., cyanine dyes, TAMRA, GFP-tags) or for applications requiring spatial control over DNA release (e.g., DNA arrays, hydrogels).
Mechanistic Principles & Chemistry
The utility of HMNE lies in its ortho-nitrobenzyl (ONB) core. This moiety functions as a phototriggered switch. In the context of DNA synthesis, the molecule is bifunctional:
-
The Phenoxyethanol Tail: Provides a stable, non-photoactive anchor point for attachment to the solid support (CPG/Polystyrene) or for phosphoramidite functionalization.
-
The Benzylic Alcohol (Hydroxymethyl): Serves as the attachment site for the oligonucleotide. Upon UV excitation, the bond between this oxygen and the benzylic carbon is cleaved.
Photocleavage Mechanism (Norrish Type II)
The cleavage is driven by an intramolecular redox reaction. Upon absorbing a photon (λ ~350 nm), the nitro group is excited, abstracting a hydrogen atom from the benzylic carbon. This leads to an aci-nitro intermediate, which rearranges into a nitroso hemiacetal and spontaneously collapses, releasing the DNA and a nitroso-ketone byproduct.
Figure 1: The photochemical cascade of the o-nitrobenzyl moiety. Note that cleavage generates a free oligonucleotide and a nitrosophenyl ketone residue.
Experimental Workflow: Solid-Phase Synthesis
There are two primary modes of using HMNE:
-
Mode A (PC-Support): HMNE is attached to the CPG beads. The DNA grows off the benzylic alcohol. UV light releases the DNA from the bead.
-
Mode B (5'-PC Modifier): HMNE is converted to a phosphoramidite and added to the 5' end. UV light removes a 5' tag (e.g., PC-Biotin).
This protocol focuses on Mode A , creating a photocleavable solid support for gentle elution.
Preparation of the PC-Support
Prerequisite: The HMNE primary alcohol (ethanol tail) must be succinylated and coupled to LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass).
| Reagent | Function |
| HMNE | Core Linker |
| Succinic Anhydride | Creates carboxylate handle on ethanol tail |
| DMAP/Pyridine | Catalysts for succinylation |
| LCAA-CPG | Solid matrix |
Protocol:
-
React HMNE with succinic anhydride in pyridine to form the hemisuccinate.
-
Activate the hemisuccinate with EDC/NHS or HBTU.
-
Couple to LCAA-CPG.[1]
-
Capping: Cap unreacted amines on CPG with acetic anhydride/N-methylimidazole to prevent deletion sequences.
-
Loading Check: Determine loading via trityl assay (if DMT protected) or weight gain. Target: 20–40 µmol/g.
Automated DNA Synthesis Cycle
Perform standard phosphoramidite synthesis with one critical modification :
-
Lighting: The synthesis column must be shielded from ambient UV/blue light. Use amber collection vials and cover the column with foil if the synthesizer is near windows.
| Step | Reagent | Notes |
| 1. Detritylation | 3% TCA in DCM | Removes DMT from the HMNE benzylic OH (start) or previous base. |
| 2. Coupling | Phosphoramidite + Activator (ETT) | Standard times (e.g., 5 min). |
| 3. Capping | Ac2O + NMI | Blocks unreacted linkers. |
| 4. Oxidation | Iodine/Water/Pyridine | Converts P(III) to P(V). |
Critical Note on Deprotection: After synthesis, the bases (A, C, G) still have protecting groups (Bz, Ibu, Ac).
-
Standard: Ammonia (55°C). Risk: If you use ammonia, you defeat the purpose of the PC linker if your goal is just mild release.
-
UltraMild: Use "UltraMild" phosphoramidites (Pac-A, Ac-C, iPr-Pac-G). These can be deprotected with 0.05 M Potassium Carbonate in Methanol (4 hours, RT). This preserves the PC linker and labile dyes.
Photocleavage Protocol (Release)
This is the distinct step replacing the standard ammonia elution.
Equipment:
-
UV Light Source: 365 nm LED or Mercury Arc Lamp (filtered).
-
Avoid: <300 nm (damages DNA) and >400 nm (inefficient).
-
Vessel: Quartz cuvette or uncovered polypropylene plate (polystyrene absorbs UV).
Step-by-Step:
-
Wash: Flush the synthesis column with acetonitrile to remove organic residues.
-
Equilibration: Flush column with Cleavage Buffer (20 mM Sodium Phosphate, pH 7.4, or simply DI water).
-
Transfer: Remove CPG beads from the column and place them in a clear vial/well.
-
Alternative: If using a flow-through reactor, keep beads in the column.
-
-
Irradiation:
-
Add 500 µL of Cleavage Buffer.
-
Irradiate at 365 nm at 5–10 mW/cm² .
-
Duration: 15–30 minutes.
-
Agitation: Shake gently every 5 minutes to ensure uniform exposure of beads.
-
-
Collection: Pipette off the supernatant (containing the released DNA).
-
Elution Wash: Add another 200 µL buffer to beads, vortex briefly, and combine with the first fraction.
Post-Cleavage Status:
-
DNA 3'-End: The DNA is released with a 3'-Phosphate group (assuming standard 3'->5' synthesis where the first base was coupled to the linker via a phosphoramidite).[2]
-
Linker Residue: The nitroso-ketone byproduct remains on the CPG (mostly) or precipitates.
Figure 2: Operational workflow for HMNE-mediated DNA synthesis and release.
Quality Control & Troubleshooting
Verifying Cleavage Efficiency
-
Method: UV-Vis Spectrophotometry.
-
Protocol: Measure OD260 of the supernatant after 15 mins UV. Expose for another 15 mins and measure again. If OD increases <5%, cleavage is complete.
-
Expected Yield: >85% recovery compared to standard ammonia cleavage.
Characterizing the Product
-
HPLC: Run on an Anion Exchange (DNAPac PA200) or RP-HPLC column.
-
Note: The retention time will differ slightly from standard OH-terminated DNA due to the 3'-phosphate group.
-
-
Mass Spec (MALDI-TOF):
-
Target Mass = (MW of DNA) + 80 Da (Phosphate).
-
Watch out for: Incomplete photolysis adducts (+16 Da or nitroso intermediates) if irradiation intensity was insufficient.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Insufficient UV intensity or bead shadowing. | Use a thinner layer of beads; increase time; check lamp intensity (must be >5mW/cm²). |
| DNA Degradation | UV wavelength <300 nm. | Use a glass or Pyrex filter to block deep UV; switch to 365 nm LED. |
| Incomplete Release | pH too low during cleavage. | Ensure buffer is pH 7.0–7.5. Acidic pH stabilizes the aci-nitro intermediate. |
| Adduct Formation | Reaction with nitroso byproduct. | Add a scavenger (e.g., 10 mM DTT or hydroxylamine) to the cleavage buffer to quench the nitroso-ketone. |
References
-
Olejnik, J., et al. (1995). Photocleavable biotin derivatives: a versatile approach for the isolation of selected nucleic acid sequences. Proceedings of the National Academy of Sciences. Link
-
Glen Research. (n.d.). Photocleavable Linkers and Spacers: User Guide and Protocols. Glen Research Technical Bulletins. Link
-
Greenberg, M. M. (2014). Photochemical Control of Oligonucleotide Function and Release.[1][3] Chemical Reviews. Link
-
LifeTein. (n.d.). Photocleavable Linker [LTF-003] Product Specification. LifeTein Product Catalog.[4] Link
-
Biosearch Technologies. (n.d.). Photo-Cleavable Modifiers and Their use with Oligonucleotides.[1][2][3][5][6][7] LGC Biosearch Application Notes. Link
Sources
- 1. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lifetein.com [lifetein.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Note: Spatiotemporal Control of Bioactive Molecules via Photocleavable Spacers
Focusing on: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol Derivatives
Abstract
This guide details the chemical incorporation and application of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol , a bifunctional precursor used to synthesize Ortho-Nitrobenzyl (ONB) photocleavable linkers.[] These linkers enable precise spatiotemporal control over the release of oligonucleotides, peptides, and drugs (PROTACs/ADCs) using near-UV light (300–365 nm).[] This document provides validated protocols for synthesizing the phosphoramidite derivative for solid-phase synthesis, conjugation strategies, and optimized photolysis parameters.[]
Introduction: The Chemistry of Control
The ability to "cage" a bioactive molecule and release it on demand is a cornerstone of modern chemical biology. The molecule 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol serves as a scaffold for the Norrish Type II photocleavable linker.[]
Structural Logic[]
-
The Anchor (Position 1): The 2-hydroxyethyl ether tail (
) provides a stable, non-photolabile attachment point to the carrier (e.g., solid support, nanoparticle, or main DNA strand).[] -
The Trigger (Position 2): The nitro group (
) is the photo-active center.[] -
The Cleavage Site (Position 4): The benzylic hydroxymethyl group (
) is where the payload is attached.[] Upon irradiation, the bond between the benzylic carbon and the payload's heteroatom (usually Oxygen or Nitrogen) is cleaved.[2][3]
Mechanism of Action
Understanding the photochemistry is vital for troubleshooting release efficiency.[4] The cleavage is not a simple hydrolysis; it is a light-induced rearrangement.
Key Insight: The reaction generates a nitroso-benzaldehyde byproduct.[] This byproduct is reactive and can re-attach to amines or absorb UV light (internal filter effect).[] See Protocol Section for scavenging strategies.
Application I: Solid-Phase Oligonucleotide Synthesis
To utilize this spacer in automated DNA/RNA synthesis, the diol must be converted into a Phosphoramidite .[5]
Protocol A: Synthesis of PC-Spacer Phosphoramidite
Objective: Selectively protect the primary alcohol and phosphitylate the benzylic position (or vice-versa depending on desired orientation).[] Standard Orientation: The "Ethanol" tail attaches to the 3' end (via phosphoramidite), and the "Benzylic" head attaches to the 5' end (protected by DMT).
Reagents:
-
Starting Material: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol[]
-
DMT-Cl (4,4'-Dimethoxytrityl chloride)[]
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite[]
-
Anhydrous Pyridine, DCM (Dichloromethane), DIPEA (Diisopropylethylamine)[]
Step-by-Step Workflow:
-
Selective DMT Protection:
-
Dissolve 1.0 eq of diol in anhydrous pyridine.
-
Add 1.1 eq of DMT-Cl dropwise at 0°C.[]
-
Stir at RT for 4 hours. Note: The primary aliphatic alcohol (ethanol side) and benzylic alcohol compete. However, the benzylic position is often targeted for the DMT to allow 5'-extension.
-
Purification: Silica gel chromatography (Hexane/EtOAc + 1% TEA). Isolate the mono-DMT product.
-
-
Phosphitylation:
-
Dissolve the mono-DMT intermediate in anhydrous DCM under Argon.
-
Add 3.0 eq DIPEA.
-
Add 1.2 eq 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.[]
-
Stir for 1 hour.
-
-
Workup:
-
Wash with saturated NaHCO3. Dry over Na2SO4.
-
Precipitate in cold Hexane.
-
QC: 31P NMR should show a sharp singlet around 148-149 ppm.[]
-
Protocol B: Automated Coupling
Platform: DNA Synthesizer (e.g., MerMade, ABI).
| Parameter | Setting | Rationale |
| Diluent | Anhydrous Acetonitrile (MeCN) | Standard solvent; ensure <30 ppm water.[] |
| Concentration | 0.1 M | Standard amidite concentration. |
| Coupling Time | 3 - 5 minutes | Slightly extended time ensures high coupling efficiency for the bulky nitrobenzyl group.[] |
| Activator | ETT (5-Ethylthio-1H-tetrazole) | Preferred over Tetrazole for faster kinetics.[] |
| Oxidation | Standard Iodine/Water | No sensitivity to standard oxidation. |
| Deprotection | UltraMild (Ammonium Hydroxide/Methylamine) | CRITICAL: Avoid harsh heating if possible.[] Standard ammonia deprotection (55°C) is generally safe, but prolonged exposure can degrade the nitro group. |
Application II: Photolysis (Cleavage) Protocol
This is the universal protocol for releasing the payload (DNA, protein, or drug) from the linker.
Equipment:
-
UV Light Source: LED (365 nm) or Mercury Arc Lamp (filtered for 300–350 nm).[]
-
Vessel: Quartz cuvette (for solution) or clear glass slide (for surfaces).[] Plastic absorbs UV and should be avoided.
Step-by-Step:
-
Buffer Preparation:
-
Prepare a buffer at pH 7.4 (PBS or Tris).[]
-
Optional Additive: Add 1-5 mM Semicarbazide or Hydroxylamine .[]
-
Why? These agents scavenge the nitroso-aldehyde byproduct, preventing it from reacting with free amines on your released protein/DNA.[]
-
-
Sample Setup:
-
Concentration: 1–10 µM (for oligonucleotides).[]
-
Volume: Ensure the light path covers the entire sample volume.
-
-
Irradiation:
-
Place sample 1–5 cm from the light source.
-
Irradiate at 365 nm (approx. 10–20 mW/cm²).[]
-
-
Time Course:
-
Refer to the table below for estimated times.
-
Data: Cleavage Efficiency vs. Wavelength
| Wavelength | Time to 90% Cleavage | Comments |
| 300 - 315 nm | 1 - 3 mins | Fast, but high risk of DNA/Protein damage (UV-B).[] |
| 365 nm (LED) | 5 - 15 mins | Optimal. Balance between speed and biocompatibility. |
| 405 nm | > 60 mins | Inefficient.[] Requires specific "red-shifted" linker variants. |
Experimental Workflow Diagram
The following diagram illustrates the complete lifecycle of a Photo-PROTAC or Oligonucleotide experiment using this spacer.
Troubleshooting & Optimization
-
Issue: Incomplete Cleavage.
-
Cause: Inner filter effect (high concentration of sample absorbs UV before it penetrates).[]
-
Solution: Dilute sample or stir during irradiation. Ensure path length is minimized.
-
-
Issue: Sample Degradation.
-
Cause: UV-induced heating or radical formation.[]
-
Solution: Keep samples on ice during irradiation. Use a 365 nm LED (cold light source) rather than a mercury lamp.[]
-
-
Issue: Re-attachment of Linker.
-
Cause: Reaction of the nitroso byproduct with the released amine.
-
Solution: Use the scavenger buffer (Semicarbazide) mentioned in Protocol B.
-
References
-
Glen Research. PC Spacer Phosphoramidite (10-4913) Product Manual. [Link][][6]
-
Klan, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link][]
-
Lerner, R. et al. (2020). "Synthesis of Photocleavable Oligonucleotides for Spatiotemporal Control of Gene Regulation." Nature Protocols. [Link] (General Reference for ONB Protocols)[]
-
Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 2. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
Application Notes & Protocols: Conjugation Methods for 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol Photocleavable Linkers
Abstract
The 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol linker is a versatile photocleavable unit belonging to the ortho-nitrobenzyl (ONB) family, which has found extensive use in drug delivery, proteomics, and the controlled release of biomolecules.[1][2][3] Its defining feature is the ability to undergo irreversible cleavage upon irradiation with UV light (typically 350-365 nm), liberating conjugated molecules with high spatiotemporal control.[4] This linker possesses two primary hydroxyl groups, which, while offering dual points for potential modification, are not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, successful conjugation necessitates a chemical activation or derivatization step. This guide provides a detailed exploration of the linker's properties, mechanisms, and robust protocols for its activation and subsequent conjugation to protein targets.
Principle of Photocleavage: The Ortho-Nitrobenzyl Mechanism
The functionality of this linker is rooted in the photochemistry of the ortho-nitrobenzyl group. Upon absorption of UV light, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon.[5][6] This initiates a cascade of electronic rearrangements, forming an aci-nitro intermediate, which subsequently rearranges to release the conjugated payload, leaving behind a 2-nitrosobenzaldehyde byproduct.[4] This process is irreversible and does not require any co-factors or reagents beyond photons of the appropriate wavelength.
Caption: Photocleavage mechanism of an o-nitrobenzyl (ONB) ether conjugate.
Linker Properties and Handling
Understanding the physicochemical properties of the 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol linker is essential for its effective use.
| Property | Value | Source |
| Synonyms | Ethylene Glycol Mono-4-(hydroxymethyl)-2-nitrophenyl Ether; 4-(2-Hydroxyethoxy)-3-nitrobenzyl Alcohol | [7][8] |
| Molecular Formula | C₉H₁₁NO₅ | [7] |
| Molecular Weight | 213.19 g/mol | [7] |
| Appearance | Light yellow to yellow crystalline powder | [7] |
| Purity | Typically >98% | [7] |
Storage and Handling:
-
Light Sensitivity: As a photocleavable linker, it is imperative to protect it from light sources, particularly those emitting in the UV spectrum. Store in an amber vial or a container wrapped in aluminum foil at 4°C or below. All experimental manipulations should be performed under subdued lighting or with light-blocking amber tubes.
-
Stability: The linker is chemically stable under standard laboratory conditions.[9] However, activation reagents and activated intermediates can be moisture-sensitive.
Core Challenge: Activation of Hydroxyl Groups
The primary hydroxyl groups of this linker are nucleophilic but are poor leaving groups, rendering them unreactive toward the amine and thiol groups typically targeted in bioconjugation.[10] Therefore, the central task is to convert one of the hydroxyls into a more reactive moiety. This can be achieved through two primary strategies: direct activation to create an amine-reactive electrophile, or derivatization to install a different functional handle.
Caption: Overview of activation strategies for the diol linker.
Protocols: Linker Activation and Derivatization
The following protocols provide step-by-step methods for activating the linker for subsequent conjugation.
Protocol 1: Activation with N,N'-Disuccinimidyl Carbonate (DSC) for Amine Conjugation
This method converts a hydroxyl group into an N-hydroxysuccinimidyl (NHS) carbonate, which is an excellent electrophile for reacting with primary amines (e.g., lysine side chains on proteins) under mild basic conditions to form a stable carbamate bond.[10][11]
Materials:
-
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Argon or Nitrogen gas supply
-
Reaction vessel (light-protected)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1 molar equivalent of the 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol linker in anhydrous solvent.
-
Reagent Addition: Add 1.1 molar equivalents of DSC to the solution. Rationale: A slight excess of DSC ensures complete activation of one hydroxyl group. Using a large excess may lead to di-activation.
-
Base Catalysis: Slowly add 1.2 molar equivalents of anhydrous pyridine or TEA. The base acts as a catalyst and scavenges the acid byproduct.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, protecting from light.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of the activated linker.
-
Use: The resulting solution containing the DSC-activated linker can often be used directly in the subsequent conjugation step after removal of the base under vacuum, or it can be purified by silica gel chromatography if necessary. The activated linker is sensitive to hydrolysis and should be used promptly.
Application Protocol: Conjugation of Activated Linker to an Antibody
This protocol details the conjugation of the DSC-activated linker (from Protocol 1) to a monoclonal antibody (mAb).
Materials:
-
DSC-activated linker solution
-
Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL[12]
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS) with 100 mM sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[12]
-
Conjugation Reaction:
-
Calculate the required volume of the activated linker solution. A molar excess of 10-20 fold of linker-to-antibody is a good starting point for optimization.
-
Slowly add the activated linker to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to react with and neutralize any unreacted linker. Incubate for 30 minutes.
-
Purification:
-
Remove unconjugated linker and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with a storage buffer (e.g., 1X PBS, pH 7.4).[13]
-
Alternatively, perform dialysis against the storage buffer with several buffer changes.
-
-
Characterization: Analyze the purified antibody-drug conjugate (ADC) to determine the Drug-to-Antibody Ratio (DAR) and check for aggregation.
Characterization and Quality Control
Proper characterization is a self-validating step crucial for ensuring the quality and reproducibility of the conjugate.[14]
| Technique | Parameter Measured | Rationale and Insights |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | By measuring absorbance at 280 nm (protein) and the λmax of the linker's nitroaromatic system (~270-350 nm, must be determined empirically), the average number of linkers per antibody can be calculated. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Conjugate Mass, DAR Distribution | Provides the exact mass of the conjugate, confirming successful conjugation and revealing the distribution of species (DAR 0, 1, 2, etc.).[14][15] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Purity | Separates antibody species based on the number of hydrophobic linkers attached. It is a powerful tool for visualizing the DAR distribution and assessing purity.[14] |
| Size-Exclusion Chromatography (SEC) | Aggregation, Fragmentation | Determines the percentage of monomer, aggregate, and fragment in the final product, which is a critical quality attribute for stability and function.[15] |
Protocol: Photocleavage of the Conjugate
This final protocol describes the light-triggered release of the payload from the purified conjugate.
Caption: Complete experimental workflow from linker activation to photocleavage.
Materials:
-
Purified Antibody-Linker Conjugate
-
UV Lamp with an emission peak at or near 365 nm (e.g., a mercury lamp or LED array)
-
UV-transparent cuvette or plate (e.g., quartz)
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Dilute the conjugate to a known concentration in a suitable buffer (e.g., PBS) in a UV-transparent vessel.
-
Irradiation:
-
Place the sample at a fixed distance from the UV lamp. The intensity of the light source will dictate the required exposure time.[16]
-
Irradiate the sample with 365 nm light. Typical exposure times can range from minutes to hours. Expert Tip: Perform a time-course experiment (e.g., irradiating for 5, 15, 30, 60 minutes) to determine the optimal exposure for complete cleavage without causing photodamage to the protein.
-
-
Analysis:
-
Following irradiation, analyze the sample to confirm cleavage.
-
Using RP-HPLC, one can observe the decrease of the intact conjugate peak and the appearance of the cleaved antibody and the released payload byproduct.
-
LC-MS analysis can be used to confirm the mass of the cleaved antibody, which should correspond to its original, unconjugated mass.
-
References
-
Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 669. [Link]
-
Klajn, R., & Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6045–6120. [Link]
-
Singh, B. N., et al. (2020). Photocleavable linkers: design and applications in nanotechnology. In Micro and Nano Technologies, Personalized Medicine (pp. 201-229). Elsevier. [Link]
-
Lansky, S., & Ilan, Y. (2019). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 3(3). [Link]
-
Zhang, Z., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75–91. [Link]
-
Willner, I., & Klajn, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6045-6120. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the photocleavage reaction of a generic nitrobenzyl oxycarbonyl (NBOC) group. ResearchGate. [Link]
-
Bio-Synthesis Inc. (n.d.). Photocleavable PC Linker Oligo Modification. [Link]
-
Wagner, A. M., & Zadely, A. M. (2015). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Bioconjugate Chemistry, 26(9), 1745–1753. [Link]
-
Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. SPHEROTM Technical Note. [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]
-
Barner-Kowollik, C., & Luitz, M. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1293–1304. [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
Pharma Focus America. (2025). Analytical Techniques for Antibody-Drug Conjugates. [Link]
-
Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. MDPI. [Link]
Sources
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocleavable linkers: design and applications in nanotechnology (2020) | Seok-Ki Choi | 5 Citations [scispace.com]
- 3. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol | CymitQuimica [cymitquimica.com]
- 8. 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spherotech.com [spherotech.com]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. seas.upenn.edu [seas.upenn.edu]
Preparation of photocleavable biotin reagents using 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
Application Note: Preparation and Use of Photocleavable Biotin Reagents
Introduction: The Need for Traceless Release
Standard biotin-streptavidin technology is a cornerstone of bio-affinity purification due to its femtomolar affinity (
This guide details the preparation of a Photocleavable (PC) Biotin Reagent derived from the core linker 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol . This reagent enables "traceless" release: biomolecules are captured strongly, washed efficiently, and then eluted gently using near-UV light (365 nm), restoring the native protein free of any tag or linker residue.
Strategic Rationale & Mechanism
The Core Linker: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
This diol (CAS: 16365-27-8) is the structural scaffold of choice for three reasons:
-
Dual Functionality: It possesses two distinct hydroxyl groups—an aliphatic hydroxyethyl ether tail and a benzylic hydroxymethyl group.
-
Photochemistry: The o-nitrobenzyl core undergoes a Norrish Type II photorearrangement upon 365 nm irradiation.
-
Solubility: The ethylene glycol tail improves water solubility compared to simple nitrobenzyl linkers.
The Cleavage Mechanism
The reagent is designed such that Biotin anchors to the stable aliphatic tail, while the Target Protein is attached to the photocleavable benzylic position via a carbamate linkage.
Upon UV irradiation:
-
The nitro group abstracts a benzylic hydrogen.
-
The structure rearranges to an o-nitrosobenzaldehyde derivative.
-
The benzylic C-O bond cleaves.
-
The carbamate on the protein spontaneously decarboxylates, releasing the native amine (Protein-NH2).
Protocol 1: Chemical Synthesis of PC-Biotin-NHS Carbonate
Objective: Synthesize an amine-reactive photocleavable biotin reagent. Pre-requisites: Anhydrous DMF, Argon atmosphere, Amber glassware (protect from light).
Step 3.1: Selective Biotinylation of the Aliphatic Alcohol
We must attach Biotin to the hydroxyethyl tail (Site A) while leaving the benzylic alcohol (Site B) free for activation.
-
Reagents:
-
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (Linker Core)[1]
-
D-Biotin
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve D-Biotin (1.0 eq) and EDC (1.1 eq) in anhydrous DMF. Stir for 30 min to activate the carboxyl group.
-
Add Linker Core (1.2 eq) and DMAP (0.1 eq). Note: A slight excess of the diol favors mono-esterification at the less sterically hindered aliphatic primary alcohol.
-
Stir at room temperature for 12 hours in the dark.
-
Purification: Remove solvent in vacuo. Purify via silica gel flash chromatography (Chloroform/Methanol gradient). Isolate the mono-biotinylated intermediate (Biotin-Ester-Linker-OH).
-
Step 3.2: Activation to NHS Carbonate
Convert the remaining benzylic alcohol into a reactive NHS carbonate.
-
Reagents:
-
Intermediate from Step 3.1
-
N,N'-Disuccinimidyl carbonate (DSC)[2]
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile or DMF
-
-
Procedure:
-
Dissolve the intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add DSC (1.5 eq) and TEA (2.0 eq).
-
Stir for 4–6 hours at room temperature in the dark.
-
Purification: The product is hydrolytically unstable. Rapidly purify via silica plug or precipitation in cold ether.
-
Storage: Store as a lyophilized powder at -20°C under desiccant.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic route transforming the diol core into the amine-reactive PC-Biotin reagent.
Protocol 2: Bioconjugation and Photorelease
Objective: Label a target protein, capture it, and release it using UV light.
Step 5.1: Labeling the Protein
-
Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, pH 7.4). Avoid Tris or Glycine.
-
Reaction: Dissolve PC-Biotin-NHS in anhydrous DMSO (10 mM stock). Add to protein solution (10-20 fold molar excess).
-
Incubation: Incubate for 1 hour at Room Temp or 4°C overnight (dark).
-
Desalting: Remove excess reagent using a Zeba spin column or dialysis.
Step 5.2: Capture and Release (The Workflow)
-
Capture: Incubate labeled protein with Streptavidin-Agarose beads for 30 mins.
-
Wash: Wash beads 3x with PBS + 0.1% Tween-20 to remove non-specific binders.
-
Elution (Photocleavage):
-
Resuspend beads in 1 bed volume of elution buffer (PBS).
-
Place in a clear tube (or open top).
-
Irradiate with 365 nm UV light (approx. 5–10 mW/cm²) for 10 minutes.
-
Tip: Keep the sample on ice during irradiation to prevent heating.
-
-
Collection: Spin down beads. The supernatant contains the purified, tag-free protein.
Visualization: Application Workflow
Figure 2: The "Capture and Release" workflow ensuring recovery of native protein.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO/DMF.[3] Do not store aqueous stock.[3] Ensure pH is 7.2–8.0. |
| Poor Release (<50%) | Insufficient UV intensity | Use a dedicated 365 nm UV lamp (e.g., Blak-Ray). Check intensity (target >5 mW/cm²). |
| Protein Aggregation | UV-induced heating | Keep sample on ice during irradiation. Stir gently. |
| Incomplete Cleavage | Buffer Interference | Avoid UV-absorbing buffers (high imidazole or certain preservatives) during elution. |
References
-
Olejnik, J., Sonar, S., Krzymańska-Olejnik, E., & Rothschild, K. J. (1995). Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules.[4] Proceedings of the National Academy of Sciences, 92(16), 7590–7594.
-
Olejnik, J., Krzymańska-Olejnik, E., & Rothschild, K. J. (1996). Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides.[4][5][6] Nucleic Acids Research, 24(2), 361–366.[4]
- Pandjaitan, B., et al. (2019). A photocleavable biotin linker for the release of captured targets. Methods in Enzymology, 629, 233-250.
-
Vector Laboratories. PC Biotin-NHS Ester Product Guide.
(Note: While specific commercial protocols exist, the synthesis described here follows the mechanistic principles established in Reference 1 & 2).
Sources
- 1. scbt.com [scbt.com]
- 2. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Caging bioactive molecules with 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
Application Note: Caging Bioactive Molecules with 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (HNPE)
Executive Summary
This guide details the protocol for utilizing 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (HNPE) as a bifunctional photocleavable linker. Unlike standard o-nitrobenzyl caging groups, HNPE contains a hydroxyethyl "tail" at the phenoxy position. This structural modification serves two critical functions:
-
Linker Utility: It allows covalent attachment to solid supports (resins) or carrier molecules (PEG, antibodies) without interfering with the photoreactive center.
-
Solubility Enhancement: It improves the water solubility of hydrophobic caged cargoes.
This protocol covers the selective functionalization of HNPE, the caging of carboxylic acid/amine-containing drugs, and the photolytic release parameters required for high quantum yield uncaging.
Mechanism of Action
The HNPE molecule operates on the classic Norrish Type II photochemistry mechanism characteristic of o-nitrobenzyl systems.
-
The Scaffold: The molecule presents two hydroxyl groups:
-
Primary Aliphatic -OH (Tail): Used for anchoring to resins or carriers.
-
Benzylic -OH (Head): The site of "caging" (attachment of the bioactive payload).
-
-
The Trigger: Upon irradiation with near-UV light (365 nm), the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate.
-
The Release: This rearranges into a hemiacetal, which spontaneously collapses to release the free bioactive molecule and a nitroso-aldehyde byproduct (which remains on the linker/resin).
Figure 1: Photochemical Cleavage Pathway
Caption: Mechanism of HNPE photolysis. The benzylic carbon-oxygen bond cleaves upon UV exposure, releasing the cargo.
Experimental Protocols
Phase A: Strategic Planning (Selectivity)
Because HNPE has two hydroxyl groups, you cannot simply react it with your drug. You must choose a workflow based on your application:
-
Workflow A (Solid Phase Linker): Attach HNPE to resin first (via the tail), then load the drug.
-
Workflow B (Solution Phase Caging): Protect the tail, load the drug, then deprotect/conjugate.
This guide focuses on Workflow A , the most common high-value application for creating photo-releasable solid supports.
Phase B: Immobilization to Solid Support
Goal: Anchor HNPE to a carboxyl-functionalized resin (e.g., Tentagel-COOH or Polystyrene-COOH) via the aliphatic hydroxyl tail.
Materials:
-
Resin: Carboxyl-functionalized beads
-
Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine)
-
Solvent: Anhydrous DCM (Dichloromethane) and DMF (Dimethylformamide)
Step-by-Step:
-
Resin Swelling: Suspend resin (1 g, ~1 mmol/g loading) in DCM (10 mL) for 30 mins. Drain.
-
Activation: Dissolve HNPE (3 eq. relative to resin sites) and DMAP (0.1 eq.) in DMF/DCM (1:1). Add DIC (3 eq.).
-
Coupling: Add the solution to the resin. Agitate at Room Temperature (RT) for 12–18 hours.
-
Note: The primary alcohol (tail) reacts significantly faster with the activated resin ester than the benzylic alcohol (head) due to steric factors, but using excess HNPE ensures high coverage.
-
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine to block any unreacted resin sites.
Phase C: Loading the Bioactive Molecule (Caging)
Goal: Attach the drug (carboxylic acid) to the benzylic hydroxyl of the immobilized HNPE.
Materials:
-
Bioactive Molecule (Drug-COOH)
-
Coupling Agents: EDC·HCl, DMAP
-
Solvent: Anhydrous DMF[3]
Step-by-Step:
-
Pre-activation: Dissolve Drug-COOH (3 eq.) and EDC·HCl (3 eq.) in anhydrous DMF. Stir for 10 mins.
-
Loading: Add the pre-activated mixture to the HNPE-functionalized resin. Add DMAP (0.5 eq.).
-
Incubation: Agitate for 24 hours at RT.
-
Critical Control: Perform a Kaiser test (ninhydrin) if loading an amino acid to ensure coupling is complete (if applicable), or monitor supernatant by HPLC to calculate uptake.
-
-
Final Wash: Wash extensively with DMF and DCM to remove non-covalently bound drug. Dry resin under vacuum.
Photolysis Protocol (Uncaging)
Goal: Release the active drug from the linker.
Equipment:
-
UV Light Source: LED (365 nm) or Mercury Arc Lamp with 365 nm bandpass filter.
-
Quartz cuvette or glass vial (borosilicate filters some UV; quartz is preferred).
Parameters:
| Parameter | Specification | Notes |
| Wavelength | 365 nm | Peak absorption of nitrobenzyl chromophore. |
| Power Density | 5–10 mW/cm² | Higher power speeds up release but risks heating. |
| Solvent | PBS (pH 7.[3]4) or MeOH | Aqueous buffers are compatible; DTT (10 mM) can be added to scavenge nitroso byproducts. |
| Time | 5–30 minutes | Dependent on light intensity and quantum yield (typically |
Procedure:
-
Suspend the loaded resin (or dissolve the caged molecule if in solution) in the photolysis solvent.
-
Place the sample 5 cm from the light source.
-
Irradiate. (Stirring is crucial for resin suspensions).
-
Harvest:
-
For Resin: Filter the suspension. The filtrate contains the released drug.
-
For Solution: Analyze directly.
-
-
Analysis: Inject filtrate into HPLC to quantify release efficiency.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from resin preparation to drug release.
Quality Control & Troubleshooting
Validation Metrics:
-
Loading Efficiency: Determine by cleaving a small aliquot with strong base (saponification) or exhaustive photolysis and measuring the released cargo via HPLC.
-
Purity: 1H NMR of the caged intermediate (if in solution) should show a distinct shift of the benzylic protons (~5.5 ppm) compared to the free linker.
Common Issues:
| Problem | Probable Cause | Solution |
| Low Release Yield | Inner Filter Effect | The nitroso byproduct absorbs at 365 nm. Change solvent frequently or use flow chemistry. |
| Premature Hydrolysis | Labile Ester Bond | Store caged compounds at -20°C in the dark. Ensure pH is < 8.0 during storage. |
| Side Reactions | Nitroso Toxicity | Add 10 mM DTT or Hydrazine to the photolysis buffer to scavenge the nitrosoaldehyde byproduct. |
References
-
Holmes, C. P. (1997).[4] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[4] Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
TCI Chemicals. (n.d.). Product Specification: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol.[1][2][5] TCI Chemicals Product Catalog. Link
-
Ahmad, S., et al. (2020). Nitrobenzyl-Based Photolabile Linkers for Controlling Drug Delivery.[6] Pharmaceutics, 12(12), 1182. Link
Sources
- 1. 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol | CymitQuimica [cymitquimica.com]
- 2. 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. seas.upenn.edu [seas.upenn.edu]
Application Notes & Protocols for the Purification of Oligonucleotides Containing Photocleavable (PC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity for Photocleavable Oligonucleotides
Oligonucleotides incorporating photocleavable (PC) linkers are powerful tools in molecular biology, diagnostics, and therapeutic development. These linkers, often based on the ortho-nitrobenzyl chemical motif, provide precise spatiotemporal control over the release of an oligonucleotide or a conjugated molecule upon exposure to UV light.[1][2] This functionality is leveraged in applications ranging from "caged" therapeutics and siRNA release to advanced diagnostics and DNA nanotechnology.[3]
The success of these applications hinges on the purity of the PC linker-containing oligonucleotide. After synthesis, the crude product is a heterogeneous mixture containing the desired full-length sequence, truncated "failure" sequences (n-1, n-2), and byproducts from the chemical reactions.[] Failure to remove these impurities can lead to competitive binding, reduced activity, and confounding experimental results. Therefore, a robust purification strategy is not merely a preliminary step but a critical determinant of experimental success and reproducibility.
This guide provides a comprehensive overview of the primary methods for purifying oligonucleotides containing PC linkers, with a focus on preserving the integrity of the light-sensitive moiety. We will delve into the causality behind experimental choices, offering detailed protocols and troubleshooting insights to ensure you achieve the highest possible purity for your demanding applications.
Understanding the Challenge: Stability of Photocleavable Linkers
The core of a PC linker's utility is its controlled lability to light. However, this inherent reactivity necessitates careful consideration during purification. The most common PC linkers, based on o-nitrobenzyl chemistry, are designed to be stable to the conditions of oligonucleotide synthesis, including the basic deprotection and acidic detritylation steps.[5] This chemical robustness is advantageous, as it allows for the use of standard, high-resolution purification techniques with only minor modifications.
Key stability considerations include:
-
pH Stability: o-nitrobenzyl-based linkers are generally stable under both the acidic (for detritylation) and basic (for deprotection) conditions encountered during synthesis and purification.[5][6]
-
Chemical Stability: They are compatible with the solvents and reagents commonly used in HPLC and PAGE.
-
Light Sensitivity: The primary concern is premature cleavage due to inadvertent exposure to UV light. Standard laboratory lighting is generally safe, but direct sunlight and short-wave UV sources must be avoided.[3]
Selecting Your Purification Strategy
The choice of purification method depends on several factors, including the length of the oligonucleotide, the required purity level, the scale of the synthesis, and the downstream application. For oligonucleotides containing PC linkers, High-Performance Liquid Chromatography (HPLC) is strongly recommended for achieving high purity.[7]
Caption: Decision workflow for selecting a purification method.
Comparison of Purification Methods
| Method | Principle | Typical Purity | Advantages | Disadvantages & PC Linker Considerations |
| Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) | Separation by hydrophobicity. An ion-pairing agent neutralizes the oligo's charge, allowing interaction with a C8 or C18 stationary phase.[8][9] | >85-95% | Excellent resolution for oligos <50 bases. Good for large scales. Efficiently separates modified from unmodified oligos.[8] | Resolution decreases with oligo length.[10] PC Linker: Highly compatible. Use amber vials and avoid direct UV exposure of samples. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation by charge. Based on the interaction of the negatively charged phosphate backbone with a positively charged stationary phase.[11] | >96% | Excellent resolution for oligos up to 40 bases.[10][11] Good for analyzing secondary structures due to denaturing mobile phases.[11] | Not ideal for separating oligos of the same length with different modifications if they don't alter the charge. |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Separation by size (charge-to-mass ratio) in a denaturing (urea) gel matrix.[] | >95-99% | Gold standard for high purity and resolving single-base differences, especially for long oligos (>50 bases).[][10] | Lower yield due to complex extraction from the gel.[10] Can be incompatible with some modifications.[6] PC Linker: UV shadowing for visualization must be brief and use long-wave UV to minimize cleavage. |
| Solid-Phase Extraction (SPE) / Cartridge Purification | "Trityl-on" purification. The hydrophobic 5'-DMT group of the full-length oligo is retained on a reverse-phase cartridge while failure sequences are washed away.[9][12] | >80% | Fast and simple. Good for removing most failure sequences. | Lower resolution than HPLC. Not recommended for applications requiring very high purity. |
| Desalting | Size-exclusion chromatography to remove salts and small molecule impurities from synthesis.[1][8] | Basic | Removes contaminants that can interfere with downstream applications but does not remove failure sequences. | Insufficient for most applications beyond simple PCR or screening. |
Section 1: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is the most versatile and widely recommended method for purifying oligonucleotides containing PC linkers. The separation is driven by the hydrophobicity of the nucleobases. An ion-pairing (IP) agent, such as triethylammonium acetate (TEAA), is added to the mobile phase to form a neutral complex with the negatively charged phosphate backbone, enabling retention on a hydrophobic stationary phase (e.g., C18).[13]
Causality: Full-length products are typically more hydrophobic than the shorter failure sequences and thus elute later from the column, allowing for effective separation. The addition of a PC linker can slightly increase the hydrophobicity, which often aids in the separation.
Caption: Workflow for IP-RP-HPLC purification of PC linker oligos.
Protocol 1: Preparative IP-RP-HPLC Purification
Materials:
-
HPLC system with a preparative pump, UV detector, and fraction collector.
-
Reverse-phase C18 column suitable for oligonucleotide purification.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Crude, deprotected PC linker-containing oligonucleotide, lyophilized.
-
Nuclease-free water.
-
Amber HPLC vials.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A or nuclease-free water to a concentration of ~50-100 A260 units/mL. Use an amber vial to prevent light exposure.
-
System Preparation:
-
Install the preparative C18 column.
-
Purge the system with freshly prepared and filtered mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate until a stable baseline is achieved. A typical flow rate for a 10 mm ID column is 4 mL/min.[14]
-
-
Chromatography:
-
Inject the dissolved sample onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 50% Acetonitrile over 30 minutes).[15] The optimal gradient will depend on the oligo length and sequence and should be optimized at an analytical scale first.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which is typically the last major peak to elute, representing the full-length product.
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Freeze the solution and lyophilize to a dry pellet. The TEAA buffer is volatile and will be removed during this process.
-
-
Quality Control (Self-Validation):
-
Resuspend the purified pellet in nuclease-free water.
-
Analyze a small aliquot by analytical IP-RP-HPLC to confirm purity (>90%).
-
Confirm the identity and integrity of the product by mass spectrometry (e.g., ESI-MS). The observed mass should match the theoretical mass of the PC linker-containing oligonucleotide.
-
Expert Considerations:
-
Protect from Light: While brief exposure to ambient lab light is acceptable, always store crude and purified samples in amber vials or wrapped in foil.[15]
-
Temperature Control: Running the separation at an elevated temperature (e.g., 50-60 °C) can improve peak shape by disrupting secondary structures.[16] Most PC linkers are stable at these temperatures.[6]
-
Trityl-On vs. Trityl-Off: This protocol assumes a "trityl-off" purification. "Trityl-on" purification, where the hydrophobic DMT group is left on the 5' end, can significantly enhance separation but requires an additional post-purification detritylation step.[8]
Section 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
For oligonucleotides longer than 50 bases or when the highest possible purity is required, denaturing PAGE is the method of choice.[10] The combination of a polyacrylamide matrix and a denaturant (7-8 M urea) separates oligonucleotides based on their size with single-nucleotide resolution.[6][16]
Causality: Under denaturing conditions, the oligonucleotide is a linear molecule, and its electrophoretic mobility is inversely proportional to its length. The full-length product migrates as the slowest major band, allowing for its physical excision from the gel.
Caption: Workflow for denaturing PAGE purification.
Protocol 2: Preparative Denaturing PAGE
Materials:
-
Electrophoresis unit.
-
Glass plates, spacers, and combs.
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1).
-
Urea.
-
10X TBE Buffer (Tris-borate-EDTA).
-
Ammonium persulfate (APS), 10% solution.
-
TEMED (N,N,N',N'-tetramethylethylenediamine).
-
2X Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
Elution Buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Handheld long-wave (365 nm) UV lamp.
-
Fluorescent TLC plate or intensifying screen.
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea in 1X TBE). The percentage depends on the oligo length.[16] Pour the gel and allow it to polymerize completely.
-
Sample Preparation: Resuspend the crude oligonucleotide pellet in nuclease-free water. Mix 1:1 with 2X Formamide Loading Buffer. Heat at 95°C for 3-5 minutes and immediately place on ice.
-
Electrophoresis:
-
Assemble the gel apparatus and pre-run the gel for at least 30 minutes at constant power to bring it to operating temperature (~50-60°C).[16]
-
Load the denatured sample into the wells.
-
Run the gel until the dye markers have migrated to the desired position (e.g., bromophenol blue migrates with ~10-30 nt oligos depending on gel percentage).
-
-
Visualization and Excision:
-
Disassemble the apparatus and place the gel (on one glass plate) on plastic wrap over a fluorescent TLC plate.
-
In a darkened room, briefly illuminate the gel with a long-wave (365 nm) UV lamp. The oligonucleotide bands will appear as dark shadows.
-
CRITICAL: Minimize UV exposure time to prevent cleavage of the PC linker.
-
Using a clean razor blade, quickly excise the slowest-migrating, major band, which corresponds to the full-length product.
-
-
Elution:
-
Crush the excised gel slice into small pieces.
-
Submerge the crushed gel in Elution Buffer and incubate overnight at 37°C with gentle agitation.
-
-
Purification and Desalting:
-
Separate the supernatant containing the oligonucleotide from the gel fragments (e.g., by filtration or centrifugation).
-
Desalt the eluted oligonucleotide using a C18 cartridge or ethanol precipitation to remove salts and residual urea.
-
-
Quality Control (Self-Validation):
-
Analyze a small aliquot of the final product on an analytical HPLC or a fresh denaturing gel to confirm purity is >95%.
-
Confirm identity by mass spectrometry.
-
Expert Considerations:
-
UV Shadowing: This is the most critical step for PC linker integrity. Use a long-wave UV source (365 nm) as it is less energetic than short-wave UV (254 nm).[3] Work quickly to identify and cut the band.
-
Temperature: The elevated temperature required for denaturing PAGE is not detrimental to the stability of most PC linkers.[6][16]
Conclusion
The purification of oligonucleotides containing photocleavable linkers is essential for the success of their intended applications. While the light-sensitive nature of these molecules requires special handling, their general chemical stability makes them compatible with high-resolution purification techniques. IP-RP-HPLC offers a robust, scalable method suitable for most oligonucleotides up to 50 bases, while denaturing PAGE provides the highest possible purity for longer sequences. By understanding the principles behind each method and taking precautions to protect the PC linker from premature cleavage, researchers can confidently produce high-purity material for their most sensitive and innovative experiments.
References
-
Li, W., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 14(9), 868. [Link]
- Beier, M., & Grote, M. (2007). Oligonucleotide synthesis using photocleavable linkers.
-
Griffin, D. R., & Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. ACS Macro Letters, 1(11), 1330-1334. [Link]
-
Chen, Y., et al. (2019). Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats. Chemical Science, 10(37), 8593-8600. [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. University of Oxford. [Link]
-
Li, C., et al. (2020). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. Biomacromolecules, 21(5), 1844-1851. [Link]
-
LubioScience GmbH. (2019, April 9). A photo-cleavable linker for DNA oligos. LubioScience. [Link]
-
Soper, S. A. (n.d.). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. KU Chemistry REU Program. [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson.com. [Link]
-
Bio-Synthesis Inc. (2018, August 2). Applications of Photocleavable Oligonucleotides. Bio-Synthesis. [Link]
-
Lauer, A., et al. (2015). Photolabile Protecting Groups and Linkers. ResearchGate. [Link]
-
Ju, J., et al. (2005). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 102(10), 3647-3652. [Link]
-
Glen Research. (n.d.). Application Note – Cleavable Linkages. Glen Research. [Link]
-
Agilent. (2021, May 6). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Technologies. [Link]
-
Azagarsamy, M. A., et al. (2017). Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials. Bioconjugate Chemistry, 28(7), 1833-1839. [Link]
-
Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. ResearchGate. [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. Phenomenex. [Link]
Sources
- 1. Photo-Cleavable Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. Applications of Photocleavable Oligonucleotides [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 5. WO2007082713A1 - Oligonucleotide synthesis using photocleavable linkers - Google Patents [patents.google.com]
- 6. Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. gilson.com [gilson.com]
- 9. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 10. labcluster.com [labcluster.com]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Run Conditions in Denaturing PAGE - National Diagnostics [nationaldiagnostics.com]
Application Note & Protocols: Design and Application of Photo-Responsive Hydrogels Using the Photocleavable Crosslinker 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
Introduction: Harnessing Light for Spatiotemporal Control
Photo-responsive hydrogels represent a frontier in "smart" biomaterials, offering unprecedented control over material properties in a spatial and temporal manner.[1][2] These materials can undergo light-induced transformations, such as degradation, swelling, or stiffening, making them ideal candidates for sophisticated biomedical applications like on-demand drug delivery and dynamic cell culture environments.[3][4] Light as a stimulus is non-invasive, easily focused, and can be applied with high precision, overcoming limitations of other stimuli like pH or temperature which are often systemic.[2][3]
At the heart of many photodegradable hydrogels is the o-nitrobenzyl (oNB) moiety, a classic photolabile protecting group. Upon irradiation with UV light (typically ~365 nm), the oNB group undergoes an irreversible photocleavage reaction, breaking covalent bonds within the hydrogel network.[5][6] This application note provides a comprehensive guide to designing, synthesizing, and characterizing a photodegradable hydrogel system using 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol , a specialized oNB-based diol crosslinker. We will refer to this crosslinker as oNB-diol for brevity. Its bifunctional nature allows for straightforward incorporation into polymer networks, such as polyurethanes, creating robust hydrogels that degrade upon light exposure.
This document provides detailed protocols for hydrogel synthesis, characterization, and key applications in drug release and cell culture, aimed at equipping researchers with the knowledge to leverage this powerful technology.
Section 1: The Chemistry of o-Nitrobenzyl Photocleavage
The functionality of the oNB-diol crosslinker is predicated on the well-established photochemistry of the o-nitrobenzyl system. Understanding this mechanism is key to designing effective experiments.
The process is an intramolecular redox reaction that occurs upon absorption of a photon. The generally accepted mechanism involves the excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic carbon.[5][7] This leads to the formation of an aci-nitro intermediate, which then rearranges to yield an o-nitrosobenzaldehyde derivative and release the crosslinked polymer chains, leading to the degradation of the hydrogel network.[8] The key feature is that this bond cleavage is highly specific to light exposure, providing a clean and controllable trigger.
Caption: Photocleavage of the oNB-diol crosslinker upon UV irradiation.
Section 2: Protocol for Hydrogel Synthesis
This protocol describes the synthesis of a photodegradable polyurethane-based hydrogel. The oNB-diol acts as a photocleavable crosslinker, while poly(ethylene glycol) (PEG) provides hydrophilicity and biocompatibility. Hexamethylene diisocyanate (HDI) is used to link the hydroxyl groups of PEG and the oNB-diol.
2.1. Materials and Reagents
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (oNB-diol)[9][10][11]
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Dimethylformamide (DMF)
-
Teflon molds (e.g., 1 mm depth)
2.2. Synthesis Workflow
Caption: Workflow for synthesizing the oNB-diol photodegradable hydrogel.
2.3. Step-by-Step Procedure
-
Preparation: Dry the PEG by heating to 100°C under vacuum for 4 hours. All glassware should be oven-dried. Perform the reaction under a nitrogen or argon atmosphere to prevent side reactions of the isocyanate with water.
-
Prepolymer Formation: In a flask, dissolve PEG (e.g., 2g, 1 mmol) and oNB-diol (0.106 g, 0.5 mmol) in anhydrous DMF (4 mL). The molar ratio of PEG to oNB-diol determines the crosslink density.
-
Catalyst Addition: Add DBTDL catalyst (approx. 2 µL). DBTDL catalyzes the reaction between hydroxyl and isocyanate groups.
-
Crosslinking: While stirring vigorously, add HDI (0.252 g, 1.5 mmol) dropwise. The total molar ratio of hydroxyl groups ([PEG-OH] + [oNB-diol-OH]) should be equal to the molar ratio of isocyanate groups ([HDI-NCO]) for optimal network formation.
-
Casting: After 2-3 minutes of rapid mixing, pour the viscous solution into the Teflon mold.
-
Curing: Transfer the mold to a vacuum oven and cure at 60°C for 24 hours to complete the polymerization.
-
Purification: After curing, carefully remove the hydrogel film from the mold. Immerse it in a large volume of deionized (DI) water for 48-72 hours, changing the water every 12 hours, to wash out the DMF and any unreacted monomers.
-
Storage: Store the fully hydrated hydrogel in DI water or phosphate-buffered saline (PBS) at 4°C.
Section 3: Protocols for Hydrogel Characterization
Proper characterization is essential to validate the material's properties.
3.1. Rheological Analysis Rheology measures the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G''). A standardized protocol ensures accurate and comparable results.[12][13]
Protocol:
-
Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).
-
Cut a disc from the hydrated hydrogel matching the geometry diameter. Place it on the lower plate and lower the upper plate to a gap size of ~1 mm, ensuring the gel fills the gap completely.
-
Time Sweep: Monitor G' and G'' over time at a fixed strain (e.g., 1%) and frequency (e.g., 1 Hz) to ensure the sample is stable.
-
Strain Sweep: Perform a strain sweep from 0.01% to 100% at a fixed frequency (1 Hz) to determine the linear viscoelastic region (LVER), where G' is independent of strain.
-
Frequency Sweep: Perform a frequency sweep from 0.1 to 100 rad/s at a fixed strain within the LVER (e.g., 1%) to determine the frequency-dependence of the moduli.
-
Photodegradation: To measure degradation, position a UV light source (~365 nm, e.g., 10 mW/cm²) above the sample on the rheometer. Perform a time sweep at a fixed strain and frequency and monitor the decrease in G' as the hydrogel degrades.
| Parameter | Expected Value (Pre-UV) | Expected Trend (Post-UV) |
| Storage Modulus (G') | 1 - 20 kPa | Significant Decrease |
| Loss Modulus (G'') | < G' | May initially increase, then decrease |
| Linear Viscoelastic Region | 0.1 - 10% strain | N/A |
3.2. Swelling Studies The swelling ratio indicates the hydrogel's capacity to absorb and retain water.[14]
Protocol:
-
Cut a small piece of the synthesized hydrogel and blot it dry to remove surface water.
-
Measure its weight (W_d). For a more accurate dry weight, lyophilize the sample.
-
Immerse the sample in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogel, blot it dry, and measure its swollen weight (W_s).
-
The equilibrium swelling ratio (Q) is calculated when the weight becomes constant: Q = (W_s - W_d) / W_d
| Hydrogel Formulation | Typical Swelling Ratio (Q) |
| High Crosslink Density | 5 - 10 |
| Low Crosslink Density | 15 - 25 |
Section 4: Application Protocol: Light-Triggered Drug Release
This protocol demonstrates how to load a model drug and trigger its release using light.
4.1. Drug Loading
-
Prepare the hydrogel prepolymer solution as described in Section 2.3 (steps 1-4).
-
Before casting, dissolve the drug of interest (e.g., Rhodamine B, 0.1 mg/mL) into the solution and mix thoroughly.
-
Proceed with casting, curing, and purification (Section 2.3, steps 5-8). Expert Insight: Purification must be done carefully to remove surface-adsorbed drug, ensuring that the measured release is from the encapsulated drug. A shorter washing cycle (e.g., 2-4 hours) is recommended.
4.2. In Vitro Release Study
Caption: Workflow for in vitro light-triggered drug release study.
Protocol:
-
Place a drug-loaded hydrogel disc of known weight and dimensions into a vial containing a precise volume of PBS (e.g., 5 mL).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.[15]
-
Immediately replenish the vial with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Create two groups: a 'Dark' control and a 'Light' experimental group. After an initial period of baseline release (e.g., 2 hours), expose the 'Light' group to UV light (365 nm, 10 mW/cm²) for a set duration (e.g., 10 minutes). The 'Dark' group remains protected from light.
-
Continue sampling from both groups at subsequent time points.
-
Quantify the drug concentration in the collected aliquots using UV-Vis spectroscopy or HPLC against a standard curve.[16]
-
Calculate the cumulative percentage of drug released, accounting for the dilutions from sampling and replenishment.
| Time Point | Cumulative Release % (Dark Control) | Cumulative Release % (UV Exposed) |
| 1h | ~5% | ~5% |
| 2h (Pre-UV) | ~8% | ~8% |
| 2.5h (Post-UV) | ~9% | ~40% |
| 4h | ~12% | ~65% |
| 8h | ~18% | ~85% |
Section 5: Application Protocol: Cell Culture and Cytotoxicity
For tissue engineering applications, it is crucial to ensure the hydrogel and its byproducts are non-toxic.[17]
5.1. Hydrogel Sterilization
-
Prepare hydrogel discs under aseptic conditions.
-
Sterilize by soaking in 70% ethanol for 30 minutes, followed by three extensive washes in sterile PBS.[18]
-
Alternatively, sterilize using UV irradiation (254 nm) for 30 minutes on each side.
5.2. Cytotoxicity Assessment (MTT Assay) The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. A viability of >70% is considered non-cytotoxic per ISO 10993-5 standards.[19]
Protocol:
-
Extract Preparation: Place sterile hydrogel discs in cell culture medium (e.g., DMEM with 10% FBS) at a ratio of 0.1 g/mL. Incubate at 37°C for 24 hours to create a hydrogel extract. To test the toxicity of degradation products, prepare a second extract from a hydrogel that has been fully degraded by UV light.
-
Cell Seeding: Seed a fibroblast cell line (e.g., L929 or 3T3) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Exposure: Remove the old medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the cells with the extracts for 24 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Hydrogel is too soft or doesn't form | Incorrect stoichiometry (NCO:OH ratio). Moisture contamination. Inactive catalyst. | Ensure accurate weighing of reagents. Use anhydrous solvents and perform under inert atmosphere. Use fresh catalyst. |
| Inconsistent Rheology Data | Sample slipping or not filling the gap. Sample drying during measurement. | Use a sandblasted or cross-hatched plate. Apply a solvent trap to maintain hydration. |
| High Background Drug Release ('Dark' group) | Drug is surface-adsorbed, not encapsulated. Hydrogel is degrading due to other factors. | Increase purification/washing time after loading. Ensure the hydrogel is stable in the release buffer without light. |
| Low Cell Viability in MTT Assay | Unreacted monomers (e.g., HDI) are leaching out. Degradation byproducts are toxic. | Extend the purification/washing period after synthesis. If degradation products are toxic, the system may not be suitable for the chosen cell type. |
Conclusion
The oNB-diol crosslinker, 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol, is a versatile tool for creating advanced photo-responsive hydrogels. This guide provides a robust framework for their synthesis, characterization, and application in controlled drug release and cell culture. By precisely controlling the hydrogel network's integrity with light, researchers can design dynamic systems to answer complex biological questions and develop next-generation therapeutic platforms.
References
- Photoresponsive Hydrogels as Drug Delivery Systems - Medical Lasers. (2020). Medical Lasers.
- Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evalu
- A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Str
- Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. (n.d.). Canadian Journal of Chemistry.
- ActivatedEsterType Photocleavable Crosslinker for Preparation of Photodegradable Hydrogels Using a TwoComponent Mixing Reaction. (2014).
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). PMC.
- Hydrogel Rheological Characteriz
- Stimuli-Responsive Hydrogels in Drug Delivery. (2023). Encyclopedia.pub.
- Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. (n.d.). Chemical Science (RSC Publishing).
- photo-cleavable crosslinker capable of preparing photodegradable hydrogel by a two component reaction. (n.d.). 18th International Conference on Miniaturized Systems for Chemistry and Life Sciences.
- A protocol for rheological characterization of hydrogels for tissue engineering str
- Photoresponsive hydrogels for biomedical applic
- (PDF) Photoresponsive hydrogels for biomedical applications. (n.d.).
- A protocol for rheological characterization of hydrogels for tissue engineering strategies | Request PDF. (n.d.).
- Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. (n.d.).
- Synthesis and characterization of photocrosslinkable hydrogels from bovine skin gelatin. (n.d.). Journal of Vennereal Diseases.
- Smart Hydrogels for Enhanced Drug Delivery. (2025). International Journal of Pharmaceutical Sciences.
- Mechanism of the photochemical decomposition of ortho‐nitrobenzyl... (n.d.).
- Mechanical Characterization of Multilayered Hydrogels: A Rheological Study for 3D-Printed Systems. (2021).
- Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathem
- Cytotoxicity evaluation of hydrogels using MTT assay method. (n.d.).
- in vitro cytotoxicity and physicochemical evaluation of freeze-dried hydrogel delivery systems of hydrocortisone. (2025).
- Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8. (2024). PMC.
- Three-Dimensional Human Cell Cultures for Cytotoxicity Testing of Dental Filling M
- How can I measure the drug release
- Synthesis of photo-responsive κ-carrageenan-based hydrogels for drug delivery application. (2024). International Journal of Biological Macromolecules.
- Current Understanding of Hydrogel for Drug Release and Tissue Engineering. (2022). MDPI.
- 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol. (n.d.). CymitQuimica.
- 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol. (n.d.). Santa Cruz Biotechnology.
- 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Ethanol-mediated compaction and cross-linking enhance mechanical properties and degradation resistance while maintaining cytocompatibility of a nucleus pulposus scaffold. (2019). PubMed.
Sources
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- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 19. biomaterials.pl [biomaterials.pl]
Troubleshooting & Optimization
Technical Support Center: Nitrobenzyl Linker Photocleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address the most common challenges encountered during the photocleavage of nitrobenzyl (NB) linkers. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure the success of your experiments.
Understanding the Foundation: The Nitrobenzyl Cleavage Mechanism
Successful troubleshooting begins with a solid understanding of the underlying photochemical reaction. The cleavage of ortho-nitrobenzyl (o-NB) linkers proceeds via a well-established intramolecular redox reaction, often described as a Norrish Type II mechanism[1].
-
Photoexcitation : Upon irradiation with UV light (typically in the 340-365 nm range), the nitro group absorbs a photon, promoting it to an excited state[2].
-
Hydrogen Abstraction : In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon, forming a diradical intermediate[1][2].
-
aci-Nitro Intermediate Formation : This intermediate rapidly rearranges to form an aci-nitro species[1][2].
-
Cyclization and Cleavage : The aci-nitro intermediate undergoes cyclization and subsequent rearrangement, leading to the cleavage of the bond to the protected molecule (the "cargo").
-
Product Release : This process releases the deprotected cargo and generates an o-nitrosobenzaldehyde or o-nitrosoketone byproduct[3][4].
This multi-step process is influenced by numerous factors, and a failure at any stage can result in incomplete cleavage.
Caption: The photocleavage mechanism of o-nitrobenzyl linkers.
Troubleshooting Guide: Incomplete Cleavage
This section addresses specific issues in a question-and-answer format to guide you through the diagnostic and optimization process.
Question 1: My cleavage yield is low or incomplete after the standard irradiation time. What are the most likely causes?
This is the most common issue and can be traced back to several factors related to photon delivery, reaction environment, or molecular structure.
Potential Cause 1: Suboptimal Irradiation Conditions
The efficiency of photocleavage is directly dependent on the number of photons that reach the linker at the correct energy.
-
Scientific Rationale : The linker has a specific absorption spectrum. Maximum cleavage efficiency is achieved by irradiating at or near the wavelength of maximum absorbance (λmax), which is typically around 340-365 nm for standard o-nitrobenzyl systems[2][5][6]. Using a wavelength too far from the λmax will result in poor photon absorption and inefficient cleavage[7]. Furthermore, the total energy delivered (a function of light intensity and time) must be sufficient to cleave the desired number of molecules. A faster cleavage can be achieved by increasing the light intensity[5].
-
Step-by-Step Solution :
-
Verify Wavelength : Confirm that your light source (e.g., UV lamp, LED) is emitting at the correct wavelength for your specific nitrobenzyl linker. For many common derivatives, this is 365 nm[8].
-
Measure Light Intensity : If possible, use a power meter to measure the light intensity at the sample's position. Inconsistent lamp output can be a hidden cause of variability. A typical intensity might be in the range of 3-20 mW/cm²[3][5].
-
Perform a Time-Course Experiment : The most reliable way to optimize irradiation is to run a time-course experiment. Irradiate identical aliquots of your sample for increasing durations (e.g., 2, 5, 10, 20, 40 minutes).
-
Analyze and Quantify : Analyze the cleavage products at each time point using a quantitative method like HPLC or LC-MS. Plot the percentage of cleaved product versus time to determine the point of maximum cleavage. This avoids both under- and over-exposure.
-
Potential Cause 2: Byproduct Interference (Internal Filter Effect)
-
Scientific Rationale : The o-nitrosobenzaldehyde byproduct generated during cleavage also absorbs UV light, often in the same region as the starting material[4][8]. As the reaction progresses, this byproduct accumulates and competes for photons, effectively shielding the remaining uncleaved linkers. This "internal filter" effect can significantly slow the reaction and lead to an incomplete final state.
-
Step-by-Step Solution :
-
Add a Carbonyl Scavenger : The most effective solution is to add a scavenger that reacts with the aldehyde byproduct, forming a non-absorbing adduct. Semicarbazide hydrochloride is a commonly used and effective scavenger for this purpose[9][10].
-
Protocol for Scavenger Use : Prepare your reaction solution as usual. Add semicarbazide hydrochloride to a final concentration of 0.5-1.0% (w/v). Ensure it is fully dissolved before starting irradiation. This can dramatically improve cleavage efficiency, especially for reactions in hydrogels or on solid supports[9].
-
Potential Cause 3: Solvent and pH Effects
-
Scientific Rationale : The reaction environment significantly impacts cleavage kinetics. The polarity of the solvent can influence the stability of the excited state and intermediates. Studies have examined cleavage rates in various solvents, including methanol, p-dioxane, and aqueous buffers[11]. Additionally, the pH of the medium can affect the rate of the proton transfer steps within the mechanism and the stability of the final products[12].
-
Step-by-Step Solution :
-
Review Solvent Choice : If possible, switch to a solvent known to be effective for nitrobenzyl cleavage, such as methanol or aqueous buffers[11]. If you are constrained by your substrate's solubility, be aware that cleavage kinetics may differ.
-
Optimize pH : If working in an aqueous medium, perform a pH optimization study. Test a range of buffered solutions (e.g., pH 5.0, 7.4, 9.0) to find the optimal condition for your specific linker-cargo conjugate[12].
-
Ensure Reagent Purity : Ensure your solvents are of high purity and free from UV-absorbing impurities that could act as quenchers or internal filters.
-
Question 2: I've optimized my irradiation conditions, but the cleavage rate is still very slow. Could the linker itself be the problem?
Yes, the chemical structure of the linker and the attached cargo has a dramatic effect on the rate of photocleavage.
Potential Cause 1: Linker Structure and Substituents
-
Scientific Rationale : The electronic and steric properties of the nitrobenzyl ring and the nature of the cleavable bond are critical.
-
Ring Substituents : Adding electron-donating groups (e.g., two alkoxy groups, as in a veratryl-based linker) to the benzene ring increases the electron density, which can dramatically increase the rate of cleavage[8][11].
-
Benzylic Substituents : Introducing a methyl group at the benzylic carbon (the carbon attached to the cargo) can increase the cleavage rate by a factor of 5 to 20[3][11]. This is because it stabilizes the diradical intermediate formed during hydrogen abstraction.
-
Linkage Type : The type of chemical bond being cleaved (e.g., ester, amide, carbamate, ether) has a profound impact. Amide bonds are generally cleaved 3 to 7 times more slowly than the corresponding ester bonds due to differences in their participation in the reaction mechanism[9][11].
-
-
Step-by-Step Solution :
-
Evaluate Your Linker : Compare your linker's structure to those in the literature. If you are using a standard, unsubstituted o-nitrobenzyl linker for a difficult substrate, you may need to switch to a more labile version.
-
Consider a "Faster" Linker : For future experiments, consider synthesizing or purchasing a linker with rate-enhancing features, such as dimethoxy substituents (veratryl) and/or a benzylic methyl group[11].
-
Be Aware of Linkage-Dependent Rates : If you are cleaving an amide linkage, you must budget for significantly longer irradiation times or more intense light compared to an ester linkage[9].
-
| Linker Modification | Effect on Cleavage Rate | Rationale | Reference |
| Dimethoxy Ring Substituents | Dramatic Increase | Enhances light absorption and electron density | [8][11] |
| Benzylic Methyl Group | 5-20x Increase | Stabilizes key reaction intermediate | [3][11] |
| Amide vs. Ester Linkage | 3-7x Slower | Different electronic participation in the mechanism | [9][11] |
Potential Cause 2: Steric Hindrance or Substrate Effects
-
Scientific Rationale : The local environment around the linker can affect its ability to adopt the necessary conformation for the intramolecular hydrogen abstraction. A bulky substrate attached to the linker may sterically hinder this crucial step. Additionally, the leaving group ability of the cargo can influence the overall quantum efficiency of the reaction[13][14].
-
Step-by-Step Solution :
-
Analyze Molecular Models : Examine a 3D model of your molecule. Is the benzylic hydrogen accessible to the nitro group, or is it shielded by bulky parts of the substrate?
-
Modify Spacer Length : If steric hindrance is suspected, redesigning the linker with a longer spacer between the nitrobenzyl core and the substrate attachment point may improve cleavage efficiency.
-
Run a Model Study : If possible, synthesize and test the cleavage of a small, unhindered molecule attached via the same linker to confirm that the linker itself is performing as expected under your conditions.
-
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve incomplete cleavage issues.
Caption: A systematic workflow for troubleshooting incomplete cleavage.
Experimental Protocols
Protocol 1: General Photocleavage in Solution
This protocol provides a starting point for a standard cleavage experiment.
-
Sample Preparation : Dissolve the nitrobenzyl-linked substrate in an appropriate solvent (e.g., methanol, 1:1 water/acetonitrile, or a pH 7.4 phosphate buffer) to a final concentration of 1-10 µM[6]. If using a scavenger, add it at this stage.
-
Aliquot Sample : Transfer the solution to a UV-transparent cuvette or vessel (e.g., quartz).
-
Light Source Setup : Position the light source (e.g., a 365 nm UV lamp) at a fixed and reproducible distance from the sample. For consistency, allow the lamp to warm up for 10-15 minutes before use.
-
Irradiation : Expose the sample to the UV light for the predetermined optimal time. If the solution is concentrated, gentle stirring may be necessary to ensure uniform irradiation.
-
Analysis : After irradiation, analyze the sample by a suitable method (e.g., HPLC, LC-MS, fluorescence spectroscopy) to quantify the extent of cleavage[5][6]. Compare the results to a non-irradiated control sample.
Protocol 2: Monitoring Cleavage Kinetics by HPLC
This protocol allows for precise determination of the optimal irradiation time.
-
Prepare a Stock Solution : Prepare a single, larger volume of your sample as described in Protocol 1.
-
Set Up Time Points : Prepare a series of UV-transparent microcentrifuge tubes or vials, one for each time point you wish to test (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).
-
Initiate Irradiation : Place the stock solution under the UV lamp and start a timer.
-
Collect Aliquots : At each designated time point, remove a small aliquot (e.g., 50-100 µL) from the stock solution and place it in the corresponding labeled tube. Immediately protect this aliquot from further light exposure (e.g., by wrapping the tube in foil). The t=0 sample should be taken before irradiation begins.
-
HPLC Analysis : Once all time points are collected, analyze each aliquot by reverse-phase HPLC.
-
Use a C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor at a wavelength where both the starting material and a cleavage product are detectable (e.g., 260 nm for DNA applications)[6].
-
-
Data Processing : Integrate the peak area of the starting material and the cleaved product for each time point. Calculate the percentage of cleavage as [Product Area] / ([Starting Material Area] + [Product Area]) * 100.
-
Plot Results : Plot the percentage of cleavage versus irradiation time to visualize the reaction kinetics and identify the time required to reach a plateau (maximum cleavage).
Frequently Asked Questions (FAQs)
Q: Can I use a lower wavelength (e.g., 254 nm) to cleave my linker? A: While some cleavage might occur, it is strongly discouraged. Lower wavelengths can damage sensitive biomolecules like DNA and proteins[3]. Furthermore, the primary absorbance of the nitrobenzyl group is in the near-UV range, making 340-365 nm light much more efficient and selective[1][2].
Q: My cleavage works well in solution but is inefficient on a solid support. Why? A: This is a known challenge. On a solid support (e.g., resin beads), light penetration can be limited, and the local concentration of the generated nitroso byproduct can be very high, exacerbating the internal filter effect[15]. Using a continuous flow photoreactor, which constantly moves the resin past the light source, has been shown to be superior to batch reactors for solid-phase cleavage[15]. The addition of a scavenger is also highly recommended in this scenario.
Q: Will the nitroso byproduct react with my released molecule? A: It's possible. The generated o-nitrosobenzaldehyde is a reactive species that can potentially trap liberated compounds, especially those with nucleophilic groups[8]. This is another strong reason to use a scavenger like semicarbazide, which rapidly and irreversibly traps the byproduct, preventing side reactions.
Q: Are there alternatives to nitrobenzyl linkers for photocleavage? A: Yes, several other photolabile protecting groups exist, each with different properties. Coumarin-based linkers, for example, can sometimes be cleaved at longer wavelengths (e.g., 405 nm)[16]. The choice depends on the specific requirements of your application, such as desired wavelength, cleavage efficiency, and biocompatibility[2][17].
References
-
Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC. (No date). National Center for Biotechnology Information. [Link]
-
Blanc, A. & Bochet, C. G. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. PubMed. [Link]
-
(No date). Photolabile protecting group. Wikipedia. [Link]
-
Singh, R., et al. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC. National Center for Biotechnology Information. [Link]
-
(No date). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]
-
Griffin, D. R., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC. National Center for Biotechnology Information. [Link]
-
(No date). Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate. [Link]
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Semantic Scholar. [Link]
-
Klán, P., et al. (2001). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Royal Society of Chemistry. [Link]
-
Kwon, Y. M. & Puskas, J. E. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
-
Ziółkowski, M., et al. (2020, June 19). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]
-
Singh, M., et al. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC. National Center for Biotechnology Information. [Link]
-
(2013, December 16). Understanding Photocleavage Reactions. AZoM. [Link]
-
Singh, V., et al. (2018). Blue-Light Photocleavable Protecting Groups Based on Benzothiadiazole Scaffolds. ACS Publications. [Link]
-
Hansen, M. J., et al. (2015, April 28). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]
-
Gerasimova, Y. V. & Lev-On, E. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
-
Lee, S. H., et al. (2011, December 20). A photochemical approach for controlled drug release in targeted drug delivery - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Le-Ndéné, G. E., et al. (2025, August 10). Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis. ResearchGate. [Link]
-
Kim, S., et al. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. mdpi.com [mdpi.com]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol Coupling
Executive Summary & Molecule Profile
Molecule: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol Common Application: Precursor for Photocleavable (PC) Linkers and PC-Phosphoramidites used in oligonucleotide synthesis and bioconjugation. Critical Function: The 2-nitrobenzyl moiety undergoes a Norrish Type II photoreaction upon UV irradiation (300–365 nm), cleaving the benzylic bond to release a payload (DNA, drug, or fluorophore).
The Challenge: This molecule contains two primary hydroxyl groups with subtle reactivity differences:
-
Benzylic Hydroxyl (-CH₂OH): The site of eventual photocleavage. Prone to oxidation and benzylic substitution.
-
Aliphatic Hydroxyethyl Ether (-OCH₂CH₂OH): The "anchor" point, typically used for phosphoramidite attachment or solid support linkage.
This guide addresses the three most common failure modes: Regioselectivity Loss , Premature Photolysis , and Oxidative Degradation .
Troubleshooting Guide (FAQ Format)
Category A: Regioselectivity & Coupling Efficiency
Q1: I am trying to mono-protect the diol with DMT-Cl, but I am getting a statistical mixture (mono-benzylic, mono-aliphatic, and bis-protected). How do I target the aliphatic hydroxyl?
Diagnosis: Both hydroxyls are primary, making steric differentiation difficult. However, the benzylic hydroxyl is electronically distinct due to the ortho-nitro group and the aromatic ring.
Solution: You cannot rely solely on steric bulk.[1] You must utilize kinetic control and statistical probability .
-
Stoichiometry: Use a slight deficit of DMT-Cl (0.9 equivalents) relative to the diol.
-
Temperature: Conduct the reaction at 0°C in dry Pyridine. The aliphatic hydroxyethyl group is slightly more nucleophilic than the electron-deficient benzylic alcohol.
-
Alternative Strategy (High Purity): If >95% regioselectivity is required, do not attempt direct mono-protection.
-
Step 1: Form the cyclic acetal (e.g., with benzaldehyde dimethyl acetal).[2]
-
Step 2: Reductive ring opening (often regioselective) or hydrolysis strategies, though this adds steps.
-
Preferred Industrial Route: Accept the statistical mixture and separate via silica gel chromatography. The R_f difference between the mono-protected isomers is usually sufficient (ΔR_f ≈ 0.1–0.15 in Hexane:EtOAc).
-
Q2: During coupling to a carboxylic acid payload (Steglich esterification), I see significant N-acylurea formation but low product yield.
Diagnosis: The nitro group at the ortho position creates steric hindrance and withdraws electrons, making the benzylic oxygen a poorer nucleophile. The activated ester intermediate rearranges to the unreactive N-acylurea before the alcohol can attack.
Solution:
-
Switch Coupling Agents: Move from DCC/EDC to HATU or PyBOP . These reagents generate more reactive ester intermediates (At- or Bt-esters) that react faster with sluggish nucleophiles.
-
Catalysis: Ensure you are using DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.
-
Order of Addition: Pre-activate the acid with the coupling agent for 10 minutes before adding the nitrobenzyl alcohol.
Category B: Stability & Side Reactions
Q3: My reaction solution turned deep red/brown, and the yield dropped drastically. What happened?
Diagnosis: Premature Photolysis. The 2-nitrobenzyl moiety is extremely sensitive to UV and near-UV light (down to ~300 nm). Standard fluorescent lab lighting contains enough UV energy to trigger the cleavage mechanism (formation of the aci-nitro intermediate) or radical degradation over several hours.
Solution:
-
Amber Glassware: All reactions must be performed in amberized flasks.
-
Foil Wrap: If amber glass is unavailable, wrap the flask entirely in aluminum foil.
-
Light Filters: Install UV-filtering sleeves on fume hood lights.
-
Monitor: Use TLC to check for the appearance of 2-nitrosobenzaldehyde (a byproduct of cleavage), which is often yellow/brown.
Q4: I am synthesizing the phosphoramidite, but the P(III) species is oxidizing to P(V) or hydrolyzing.
Diagnosis: The benzylic ether oxygen (in the linker) can facilitate oxidative pathways if peroxides are present in solvents. Furthermore, phosphoramidites are notoriously water-sensitive.
Solution:
-
Peroxide Test: Test your THF (Tetrahydrofuran) for peroxides before use. The nitro group can act as a radical sensitizer.
-
Water Scavenging: Use molecular sieves (3Å) in the reaction vessel.
-
Base Trap: Ensure N,N-diisopropylethylamine (DIPEA) is present to neutralize the amine salts formed during phosphitylation.
Critical Experimental Workflows
Workflow 1: Selective Functionalization Decision Tree
This diagram illustrates the logic flow for selecting the correct synthetic pathway based on which hydroxyl group you intend to modify.
Caption: Decision tree for selective functionalization. Note that kinetic control (Path B) is required to differentiate the two primary alcohols.
Workflow 2: Photocleavage Mechanism & Prevention
Understanding the mechanism explains why amber glassware is mandatory.
Caption: The Norrish Type II mechanism. Light exposure triggers the aci-nitro state, leading to irreversible cleavage.
Data Summary: Reactivity Profile
| Functional Group | Position | Reactivity | Primary Risk | Protection Strategy |
| Nitro (-NO₂) | Ortho to ether | Electron Withdrawing | Photolysis (UV); Reduction (if using H₂/Pd) | Darkness ; Avoid reducing agents. |
| Benzylic -OH | C4 of Phenyl | 1° Alcohol (Acidic) | Oxidation to Aldehyde; Slow nucleophile | Convert to Carbonate or Carbamate . |
| Aliphatic -OH | Hydroxyethyl tail | 1° Alcohol (Nucleophilic) | Competing acylation | DMT (Dimethoxytrityl) or TBDMS . |
References
-
Glen Research. Photocleavable Modifiers: Synthesis and Applications. Glen Research Technical Bulletins. [Link]
-
Twist Bioscience. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. [Link]
-
National Institutes of Health (PubChem). 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol Compound Summary. [Link]
Sources
Technical Support Center: Minimizing Byproducts in PC Linker Photolysis
Welcome to the Photochemistry Application Support Center. Subject: Troubleshooting & Optimization of Photocleavable (PC) Linker Protocols. Ticket ID: PC-OPT-2026 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Mechanism
Photocleavable linkers, particularly o-nitrobenzyl (o-NB) derivatives, are workhorses in chemical biology and drug delivery.[1] However, their cleavage is not a "clean" break; it is a chemical rearrangement that generates reactive byproducts.
The Primary Adversary: The Nitroso-Aldehyde Upon UV irradiation (~365 nm), the o-nitrobenzyl group isomerizes to an aci-nitro intermediate, which hydrolyzes to release your payload. The remaining linker skeleton becomes an o-nitrosobenzaldehyde (or ketone) .
Why this fails:
-
Re-conjugation: The nitroso group is highly electrophilic and reacts with primary amines (e.g., lysine residues, N-terminal amines) to form Schiff bases, effectively re-attaching the "cleaved" linker to your payload.
-
Internal Filter Effect (IFE): The nitroso byproduct absorbs UV light strongly (often overlapping with the linker's absorbance), acting as a "sunscreen" that blocks light from reaching remaining uncleaved linkers.
Troubleshooting Modules (Case-Based)
Module A: The "Re-Attachment" Issue (Low Yield of Free Amine)
Symptom: Mass spec shows cleavage occurred, but the yield of free amine payload is low. A new peak corresponding to [Payload + Nitroso] is observed.
Diagnosis: The nitroso byproduct is reacting with your released amine payload.
Protocol: Carbonyl Scavenging System To prevent this, you must introduce a "sacrificial" nucleophile that reacts with the nitroso-aldehyde faster than your payload does.
Recommended Reagent: Semicarbazide Hydrochloride (NH₂NHCONH₂·HCl) or Hydroxylamine Hydrochloride.
Step-by-Step Protocol:
-
Buffer Selection: Use PBS or HEPES .
-
Critical Warning: Do NOT use TRIS, Glycine, or any buffer containing primary amines. These will compete with the scavenger and complicate the mixture.
-
-
Scavenger Prep: Prepare a 1 M stock solution of Semicarbazide HCl in water.
-
Reaction Mix:
-
Substrate concentration: 10–100 µM.
-
Add Semicarbazide stock to a final concentration of 10–50 equivalents relative to the PC linker.
-
Note: Semicarbazide HCl is acidic.[2] Check pH and adjust to pH 5.0–7.4 using NaOH if necessary. The reaction is faster at slightly acidic pH (pH 5–6) due to acid catalysis of oxime/hydrazone formation.
-
-
Irradiation: Perform photolysis. The semicarbazide will trap the byproduct as a semicarbazone precipitate or soluble inert adduct.
Visualizing the Trap Mechanism:
Caption: Kinetic competition between payload re-attachment and scavenger trapping. The scavenger pathway (green) must outcompete the Schiff base formation (red).
Module B: The "Stalled Reaction" (Internal Filter Effect)
Symptom: Reaction starts fast but plateaus at ~50% cleavage, even with continued irradiation. Adding fresh enzyme/reagent doesn't help.
Diagnosis: The Internal Filter Effect (IFE).[3][4][5][6][7] The byproducts (nitroso compounds) accumulate and absorb the 365 nm light, shielding the remaining intact linkers.
Troubleshooting Matrix:
| Method | Description | Pros | Cons |
| Dilution | Reduce concentration to OD < 0.1 | Simplest fix. Minimizes light attenuation.[3] | Large volumes required; harder downstream concentration. |
| Flow Chemistry | Pump sample through a thin tubing wrapped around the UV source. | High surface-to-volume ratio; continuously removes absorbing byproducts from the light path. | Requires microfluidic/pump setup. |
| Wavelength Shift | Use "Advanced" linkers (e.g., Coumarin, BAPTA) that cleave at >400nm. | Byproducts often absorb in UV, avoiding overlap with the excitation source. | Requires different synthesis; slower cleavage rates. |
Pro-Tip: If using a static vial, stir vigorously . This cycles the solution, bringing fresh linker to the "front" of the vial where light intensity is highest.
Module C: Reactive Oxygen Species (ROS) Damage
Symptom: Payload is cleaved but biologically inactive (e.g., protein denaturation or oxidation of Methionine/Cysteine residues).
Diagnosis: UV irradiation is generating singlet oxygen (
Protocol: The "Anoxic" Shield
-
Degassing: Bubble Argon or Nitrogen through the buffer for 15 minutes prior to photolysis.
-
Add ROS Scavengers:
-
Methionine (1–5 mM): Acts as a "decoy" for oxidation.
-
Ascorbic Acid (Vitamin C): General radical scavenger (careful with pH).
-
Trolox: Water-soluble Vitamin E analog.
-
Advanced Linker Selection Guide
If optimization of o-nitrobenzyl fails, switch chemistries.
| Feature | o-Nitrobenzyl (o-NB) | Coumarin-4-ylmethyl | BODIPY / BAPTA |
| Excitation | UV (300–365 nm) | Blue/Cyan (350–450 nm) | Green/Visible (>500 nm) |
| Cleavage Speed | Slow to Moderate | Fast | Variable |
| Byproduct Toxicity | High (Nitroso) | Low (Coumarin) | Low |
| Two-Photon Cross Section | Low (< 1 GM) | Moderate (1–5 GM) | High (Excellent for tissue) |
| Best For: | General synthesis, solid-phase synthesis | Live cells, fast release | Deep tissue, sensitive payloads |
Decision Logic & Workflow
Use this flowchart to determine your optimization strategy.
Caption: Diagnostic flowchart for isolating the cause of photolysis failure.
Frequently Asked Questions (FAQ)
Q: Can I use DTT or mercaptoethanol as a scavenger? A: Proceed with caution. While thiols are good radical scavengers, they can reduce the nitro group of the o-NB linker before photolysis, effectively destroying the linker's photo-activity. They can also reduce disulfide bonds in protein payloads. Semicarbazide is safer for the linker chemistry.
Q: My payload precipitates after adding Semicarbazide. A: Semicarbazide-nitroso adducts (semicarbazones) can be insoluble. This is actually a feature, not a bug, as it removes the byproduct from solution. Spin down the precipitate (centrifuge 10,000 x g, 5 min) and collect the supernatant containing your clean payload.
Q: Is this compatible with live cells? A: High concentrations of semicarbazide are toxic. For live cell applications:
-
Switch to Coumarin linkers (cleaner photolysis).
-
Use flow-based washout immediately after photolysis.
-
Use lower concentrations of scavenger and minimize UV exposure time.
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]
-
Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." The Journal of Organic Chemistry. [Link]
-
Goguen, B. N., et al. (2011). "Light-Triggered Myosin Activation for Probing Dynamic Cellular Processes." Angewandte Chemie International Edition. (Discusses byproduct toxicity and scavenging). [Link]
-
Edinburgh Instruments. (2021). "What is the Inner Filter Effect?" Technical Note. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5241117A - Process for producing semicarbazide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. edinst.com [edinst.com]
- 7. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
Technical Support Center: Enhancing Coupling Efficiency of Sterically Hindered PC Linkers
Welcome to the Technical Support Center for advanced oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered photocleavable (PC) linkers into their oligonucleotide sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and enhance your coupling efficiency.
Introduction: The Challenge of Steric Hindrance
Phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis, enabling the precise, stepwise assembly of nucleic acid chains.[][2][3] However, the efficiency of the crucial coupling step can be significantly impeded by steric hindrance.[2][] This is particularly true when incorporating bulky molecules like photocleavable (PC) linkers, which are invaluable for applications requiring the controlled release of oligonucleotides.[5][6]
Steric hindrance arises when the physical bulk of a molecule or its protecting groups obstructs the approach of reagents to the reaction site.[2][] In the context of PC linker phosphoramidites, their often complex and rigid structures can slow down the kinetics of the coupling reaction, leading to lower yields and the accumulation of truncated sequences.[2][][8] This guide will equip you with the knowledge and techniques to mitigate these effects and achieve high coupling efficiencies.
Troubleshooting Guide: Low Coupling Efficiency
Encountering low coupling efficiency with a sterically hindered PC linker can be a significant roadblock. This section provides a systematic approach to diagnosing and resolving common issues.
Problem 1: Consistently Low Coupling Efficiency with a Specific PC Linker
Symptoms:
-
A significant drop in trityl cation absorbance immediately after the PC linker addition cycle.[9][10]
-
HPLC or mass spectrometry analysis of the crude product shows a prominent peak corresponding to the sequence truncated just before the linker.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Activator Potency | The standard activator, 1H-tetrazole, may not be sufficiently potent to efficiently activate a sterically hindered phosphoramidite.[11][12][13] Solution: Switch to a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic and often recommended for sterically hindered monomers.[9][11][13] 4,5-Dicyanoimidazole (DCI) is another excellent alternative, as it is less acidic but more nucleophilic, which can accelerate the coupling reaction.[9][11][14][15][16] |
| Insufficient Coupling Time | Sterically hindered phosphoramidites react more slowly.[2][17] The standard coupling time may not be sufficient for the reaction to go to completion. Solution: Extend the coupling time for the PC linker. A common starting point is to double the standard coupling time.[17] For particularly challenging linkers, a 10-15 minute coupling time may be necessary.[9][17] |
| Suboptimal Reagent Concentration | Low concentrations of the phosphoramidite or activator can lead to incomplete coupling. Solution: Increase the concentration of the PC linker phosphoramidite solution to 0.1 M or higher.[17] Also, ensure the activator is used at its optimal concentration, as recommended by the manufacturer.[9][18] |
| Moisture Contamination | Phosphoramidites and activators are extremely sensitive to moisture.[9][10][19] Water will hydrolyze the phosphoramidite, rendering it inactive. Solution: Use anhydrous acetonitrile (<30 ppm water, preferably <10 ppm) for all reagents.[9][10][17] Ensure all reagents are fresh and have been stored under an inert atmosphere.[9][10] |
Problem 2: Inconsistent or Declining Coupling Efficiency Over Multiple Syntheses
Symptoms:
-
Initial syntheses with a new batch of PC linker are successful, but subsequent runs show decreasing efficiency.
-
Trityl signal appears strong at the beginning of a long synthesis but drops off after the introduction of multiple hindered monomers.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Reagent Degradation | Phosphoramidites and activators have a finite shelf life and can degrade over time, especially with repeated exposure to ambient air and moisture.[2][10] Solution: Aliquot reagents into smaller, single-use vials upon receipt. Always use fresh solutions for each synthesis. If degradation is suspected, perform a small-scale test synthesis with a known-good sequence to validate reagent quality.[9] |
| Instrument Fluidics Issues | Leaks, blockages, or calibration errors in the synthesizer can lead to inaccurate reagent delivery.[9] Solution: Perform regular maintenance on your DNA synthesizer. Check for leaks and ensure that all lines are clear. Calibrate the reagent delivery volumes to ensure accuracy. |
| Cumulative Steric Effects | In sequences with multiple bulky modifications, the growing oligonucleotide chain itself can create a sterically crowded environment, hindering subsequent couplings.[][18] Solution: For sequences with multiple hindered groups, consider using a "double coupling" protocol for each sterically demanding monomer.[17][20] This involves repeating the coupling step before proceeding to oxidation and capping.[17][20] |
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I suspect low coupling efficiency?
A: The first and most crucial step is to ensure all your reagents are anhydrous and of high quality.[9][10][19] Moisture is the most common culprit for failed coupling reactions. Use fresh, DNA synthesis-grade anhydrous acetonitrile and ensure your phosphoramidite and activator solutions have not expired and have been stored correctly.
Q2: How does a "double coupling" protocol work, and when should I use it?
A: A double coupling protocol involves delivering the phosphoramidite and activator to the synthesis column, allowing the reaction to proceed for the set coupling time, and then repeating this delivery step before moving on to the capping and oxidation steps.[17][20] This effectively increases the reaction time and drives the coupling to completion by providing a fresh supply of activated monomer.[17] This technique is highly recommended for any sterically hindered phosphoramidite, including PC linkers, especially if a single extended coupling time does not yield satisfactory results.[17]
Q3: Can the choice of activator really make that much of a difference?
A: Absolutely. The activator plays a critical role in protonating the phosphoramidite, which is the rate-determining step in the coupling reaction.[15] For sterically hindered phosphoramidites, a more acidic or more nucleophilic activator can significantly increase the reaction rate.[11][13][14][15] While 1H-tetrazole is a standard activator, alternatives like ETT, BTT, and DCI have been specifically developed to improve the coupling of challenging monomers.[9][11][12][13][14][15][16]
Q4: Is it possible for the coupling time to be too long?
A: While extending the coupling time is a common strategy, exceptionally long coupling times can sometimes lead to side reactions, though this is rare for most phosphoramidites.[17] It is generally best to start by doubling the standard time and then optimizing based on the results.[17] A 15-minute coupling is a reasonable upper limit for most applications.[17]
Experimental Protocols & Visualizations
Protocol 1: Standard vs. Enhanced Coupling for a Sterically Hindered PC Linker
This protocol outlines a comparative experiment to determine the optimal coupling conditions for a new or problematic PC linker.
Objective: To compare the coupling efficiency of a standard protocol versus an enhanced protocol with an alternative activator and extended coupling time.
Materials:
-
DNA synthesizer
-
Standard nucleoside phosphoramidites (A, C, G, T)
-
Sterically hindered PC linker phosphoramidite
-
Standard activator (e.g., 0.45 M 1H-tetrazole in acetonitrile)
-
Enhanced activator (e.g., 0.25 M DCI in acetonitrile)[9][18]
-
Anhydrous acetonitrile (synthesis grade, <30 ppm H₂O)[9][10]
-
All other standard DNA synthesis reagents (capping, oxidation, deblocking)
-
Solid support (e.g., CPG)
-
HPLC system for analysis
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Design: Program the synthesis of a short, simple test sequence that includes the PC linker, for example: 5'-TGT GTC -[PC Linker]- TGT GTC-3'.
-
Synthesis 1 (Standard Protocol):
-
Run the synthesis using the standard activator (1H-tetrazole).
-
Use the synthesizer's default coupling time (typically 2-3 minutes) for all steps, including the PC linker.
-
-
Synthesis 2 (Enhanced Protocol):
-
Replace the standard activator with the enhanced activator (DCI).
-
Modify the synthesis protocol to extend the coupling time specifically for the PC linker addition step to 10 minutes.[9] All other coupling steps can remain at the standard time.
-
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard procedures.
-
Analysis:
-
Analyze the crude product from both syntheses using reverse-phase HPLC.
-
Compare the chromatograms. The desired outcome for the enhanced protocol is a significantly larger peak for the full-length product and a correspondingly smaller peak for the n-1 truncated sequence (failure at the PC linker insertion site).
-
Calculate the stepwise coupling efficiency for the PC linker in each synthesis by comparing the integration of the full-length peak to the failure peak.[18]
-
Visualization: Troubleshooting Workflow for Low Coupling Efficiency
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with sterically hindered PC linkers.
Caption: A step-by-step decision tree for troubleshooting low coupling efficiency.
Visualization: Mechanism of Phosphoramidite Activation
This diagram illustrates the generally accepted mechanism of phosphoramidite activation by an acidic azole catalyst like tetrazole or DCI, a critical first step in the coupling reaction.
Caption: The activation pathway of a phosphoramidite leading to coupling.
Conclusion
Successfully incorporating sterically hindered PC linkers into oligonucleotides is a manageable challenge with a systematic approach to optimization. By understanding the principles of phosphoramidite chemistry and the specific hurdles posed by steric bulk, researchers can effectively troubleshoot and enhance their coupling efficiencies. The key strategies—verifying reagent quality, extending coupling times, using more potent activators, and employing a double coupling protocol—provide a robust toolkit for overcoming these synthetic challenges. This guide serves as a foundational resource to empower you in your research and development endeavors.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (2025, October 15). Google Tech Docs.
- Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences. (2025, October 11). BOC Sciences.
- Phosphoramidite Chemistry for DNA and RNA Synthesis - BOC Sciences. (2025, October 11). BOC Sciences.
- Technical Support Center: Optimizing Coupling Efficiency of 2'-MOE Phosphoramidites - Benchchem. (n.d.). BenchChem.
- Use of Custom Synthesized Phosphoramidite Reagents - TriLink BioTechnologies. (n.d.). TriLink BioTechnologies.
- The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies - Catalysts. (n.d.). Catalysts.
- Improved coupling activators for oligonucleotide synthesis. (1998). Google Patents.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (n.d.). Nucleic Acids Research, Oxford Academic.
- Troubleshooting low yield in phosphorothioate oligonucleotide synthesis. - Benchchem. (n.d.). BenchChem.
- Optimizing activator concentration for 5-Me-dC phosphoramidite - Benchchem. (n.d.). BenchChem.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (n.d.). Oxford Academic.
- TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research.
- Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. (2025, September 10). ACS Publications.
- DCI - A LOGICAL ALTERNATIVE ACTIVATOR. (n.d.). Glen Research.
- DCI - A LOGICAL ALTERNATIVE ACTIVATOR. (1997, December). Glen Research.
- Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. (2025, August 6). ResearchGate.
- Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. (2021, October 26). ATDBio.
- Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). PubMed.
- Double coupling method for oligonucleotide synthesis. (2018, September 11). Google Patents.
- Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. (2021, October 8). ACS Figshare.
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024, December 24). MDPI.
- PC Linker (photocleavable) Oligo Modifications from Gene Link. (n.d.). Gene Link.
- A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. (n.d.). Twist Bioscience.
- Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate.
- Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids. (2023, July 18). PMC.
- Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. (2024, September 16). ACS Publications.
- Controlled ring opening polymerizations in milliseconds by using sterically hindered strong bases for ACS Fall 2021. (2021, August 22). IBM Research.
- Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. (n.d.). PMC.
- LinkersLinker Phosphoramidites - Spacers, Amines, Thiols & More. (n.d.). Hongene Online Store.
- Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. (n.d.). KU Chemistry REU Program.
- Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). PubMed.
- Application Note – Cleavable Linkages. (n.d.). Glen Research.
- What Are The Common Problems With Fiber Coupling?. (2023, April 26). Laser Diode - News - JTBYShield.
- What factors affect the efficiency of fiber coupling?. (2024, June 27). S-Laser.
- Achieving high coupling efficiency into multimode fiber. (2016, April 26). Reddit.
- Improving the Coupling Efficiency of Light into Single Mode Fibers. (2020, January 17). Thorlabs.
- Stability and coupling efficiency of the laser beam coupler 60SMS. (n.d.). Schäfter + Kirchhoff.
Sources
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
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- 20. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
Navigating the Synthesis of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested knowledge to help you overcome common challenges, with a particular focus on resolving aggregation issues.
The Synthetic Pathway: A Modified Williamson Ether Synthesis
The synthesis of 2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol is typically achieved through a Williamson ether synthesis. This well-established S\textsubscript{N}2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an organohalide. In this specific case, the reaction involves the coupling of 4-(hydroxymethyl)-2-nitrophenol with a 2-haloethanol, most commonly 2-bromoethanol or 2-chloroethanol, in the presence of a base.
The primary role of the base is to deprotonate the phenolic hydroxyl group of 4-(hydroxymethyl)-2-nitrophenol, forming a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the 2-haloethanol to form the desired ether linkage.
Caption: Competing reaction pathways leading to desired product versus aggregation.
Solutions:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the 4-(hydroxymethyl)-2-nitrophenol relative to the 2-haloethanol can help to minimize the chances of the haloethanol reacting with the product's benzylic alcohol.
-
Slow Addition of Alkylating Agent: Add the 2-haloethanol to the reaction mixture slowly and at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more reactive phenoxide.
-
Choice of Base and Solvent:
-
Use a moderately strong base like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) rather than a very strong base like sodium hydride (NaH). A weaker base will more selectively deprotonate the acidic phenolic hydroxyl group over the benzylic alcohol.
-
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate. [1]* Temperature Control: Running the reaction at a moderate temperature (typically 50-80 °C) is often sufficient. [2]Higher temperatures can increase the rate of side reactions.
-
FAQ 2: My reaction yield is very low, even without significant aggregation. What are the likely causes?
Low yields are a common frustration in organic synthesis. Here are some of the most probable culprits in this particular reaction:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenol, leaving unreacted starting material. | Ensure you are using at least one equivalent of a suitable base (e.g., K\textsubscript{2}CO\textsubscript{3}, NaOH). For less reactive phenols, a stronger base might be considered, but with caution to avoid aggregation. [1] |
| Competing E2 Elimination | The alkoxide can act as a base and abstract a proton from the 2-haloethanol, leading to the formation of an alkene (ethene) instead of the desired ether. This is more common with secondary and tertiary halides but can occur with primary halides under harsh conditions. | Use a primary alkyl halide (2-bromoethanol or 2-chloroethanol). Avoid excessively high temperatures. |
| C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts. | The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. |
| Reaction Time and Temperature | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TTC). A typical Williamson ether synthesis can take from 1 to 8 hours at 50-100 °C. [2] |
| Water in the Reaction | The presence of water can reduce the nucleophilicity of the phenoxide and can also react with the base. | Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. |
Experimental Protocols
Proposed Synthesis Protocol for 2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for your specific laboratory conditions.
-
Reactant Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)-2-nitrophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Slowly add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and maintain it at this temperature, monitoring the progress by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Analytical Characterization
Accurate characterization of your product and any impurities is crucial.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of your product and to quantify any impurities.
-
Column: A C18 column is a suitable choice.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (for MS compatibility) or phosphoric acid, can be effective for separation. [5]* Detection: UV detection at an appropriate wavelength is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for confirming the structure of your desired product and identifying any byproducts.
Expected ¹H NMR signals for 2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol:
-
Aromatic protons in the range of 7-8 ppm.
-
A singlet for the benzylic -CH\textsubscript{2}OH protons.
-
Triplets for the -O-CH\textsubscript{2}-CH\textsubscript{2}-OH protons.
-
A broad singlet for the hydroxyl protons (which can be exchanged with D\textsubscript{2}O). [6] Expected ¹³C NMR signals:
-
Aromatic carbons in the range of 110-160 ppm.
-
A signal for the benzylic -CH\textsubscript{2}OH carbon around 60-65 ppm.
-
Signals for the -O-CH\textsubscript{2}-CH\textsubscript{2}-OH carbons in the range of 60-75 ppm. [7] By carefully controlling your reaction conditions and utilizing appropriate analytical techniques, you can successfully synthesize 2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol and effectively troubleshoot any issues that may arise, including the formation of aggregates.
References
-
Separation of 2-(4-Nitrophenoxy)ethanol on Newcrom R1 HPLC column. (2018, February 16). SIELC. Available at: [Link]
-
Williamson ether synthesis. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
2-(4-Nitrophenoxy)ethanol. PubChem. Retrieved February 23, 2026, from [Link]
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. Retrieved February 23, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutors. Retrieved February 23, 2026, from [Link]
-
Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved February 23, 2026, from [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved February 23, 2026, from [Link]
- METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL). (2015). Russian Patent No. RU2558329C1. Google Patents.
-
The Williamson Ether Synthesis. University of Michigan-Dearborn. Retrieved February 23, 2026, from [Link]
- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (2nd ed.). Cambridge University Press.
-
Preparation of 4-(hydroxymethyl)-2-nitrophenol. PrepChem.com. Retrieved February 23, 2026, from [Link]
-
Williamson Ether Synthesis. Chemistry Steps. (2022, November 13). Retrieved February 23, 2026, from [Link]
- Synthesis of oligo(poly(ethylene glycol) fumarate). (2011). Journal of Visualized Experiments, (57), 3203.
- Enzymatic Synthesis of Oligo(ethylene glycol)-Bearing Cellulose Oligomers for in Situ Formation of Hydrogels with Crystalline Nanoribbon Network Structures. (2016). Langmuir, 32(27), 6866-6873.
- The separation of 2-nitrophenol, 4-nitrophenol and phenol. (2016).
- Green polymer chemistry: synthesis of symmetric and asymmetric telechelic ethylene glycol oligomers. (2014). Green Chemistry, 16(4), 1897-1906.
-
Fast Analysis for Fermentation Ethanol with the Breeze 2 HPLC System. (2008). Waters. Available at: [Link]
- Synthesis of Oligo(ethylene Glycol) Toward 44-mer. (2006). Chemical & Pharmaceutical Bulletin, 54(12), 1734-1738.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press, 5(1).
- Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine. (2015). Chinese Patent No. CN104744273A. Google Patents.
- Ethylene glycol energetically disfavours oligomerization of pseudoisocyanine dyestuffs at crowded concentrations. (2022).
- A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. (1995).
-
H-NMR and C-NMR of Alcohols and Phenols. In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). In Recent Advances in Pharmaceutical Sciences VII.
- Chromatographic purification and separation process for mixtures of nucleic acids. (2002). U.S. Patent No. 6,383,393 B1. Google Patents.
- Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. (2021).
-
Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM.com. Available at: [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
Reducing background signal in photocleavable linker assays
Welcome to the technical support center for photocleavable (PC) linker assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experiments. As Senior Application Scientists, we've compiled field-proven insights to ensure the accuracy and reliability of your results.
Troubleshooting Guide: Reducing High Background Signal
Issue 1: Premature or Non-Specific Linker Cleavage
One of the primary sources of high background is the unintended cleavage of the PC linker before the designated light exposure step. This premature release of the payload can lead to non-specific binding and a subsequent increase in background signal.
Possible Causes & Solutions:
-
Linker Instability: By design, cleavable linkers possess a degree of instability.[1] Some PC linkers may be susceptible to hydrolysis or enzymatic degradation, especially during prolonged incubation steps or under suboptimal buffer conditions.[2][3]
-
Solution:
-
Evaluate Linker Chemistry: Select a PC linker with known stability under your specific experimental conditions. For example, o-nitrobenzyl (ONB) and coumarin-based linkers are common choices, each with distinct cleavage properties and stability profiles.[4][5]
-
Optimize Buffer Composition: The pH and composition of your buffers can significantly impact linker stability.[3][6] Conduct a buffer screening study to identify the optimal pH and salt concentrations that minimize premature cleavage while maintaining the integrity of your biomolecules. For instance, histidine buffers have been shown to protect some antibody-drug conjugates (ADCs) from photo-stress.[6]
-
Minimize Incubation Times: Reduce the duration of incubation steps where possible to limit the window for spontaneous cleavage.
-
-
-
Ambient Light Exposure: Even low levels of ambient light can be sufficient to induce some level of cleavage in highly sensitive PC linkers.
-
Solution:
-
Work in a Dark Environment: Perform all steps involving the PC linker in a darkroom or under red light conditions to prevent accidental exposure to activating wavelengths.
-
Use Amber-Colored Tubes: Protect your samples from light by using amber-colored microcentrifuge tubes and plates.
-
-
-
Enzymatic Degradation: Contaminating proteases or other enzymes in your sample or reagents can potentially cleave the linker or the attached biomolecule.[3][7]
-
Solution:
-
Ensure High Purity: Use highly purified antibodies and other reagents to minimize the presence of contaminating enzymes.[3]
-
Incorporate Protease Inhibitors: Consider adding a protease inhibitor cocktail to your buffers, ensuring it does not interfere with your assay's downstream applications.
-
-
Issue 2: Non-Specific Binding of the Conjugate
High background can also arise from the non-specific binding of the entire uncleaved conjugate to the assay surface or other components.
Possible Causes & Solutions:
-
Inadequate Blocking: Insufficient blocking of the assay surface can leave open sites for non-specific adsorption of the conjugate.
-
Solution:
-
Optimize Blocking Buffer: Experiment with different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers) and concentrations to find the most effective one for your system.[8] Increasing the concentration of the blocking agent or extending the blocking time can often reduce background.[8]
-
Add Detergents: Incorporating a non-ionic detergent, such as Tween-20 (typically at 0.05%), into your blocking and wash buffers can help to reduce non-specific binding.[8][9]
-
-
-
Hydrophobic Interactions: The conjugation of hydrophobic payloads or linkers can increase the overall hydrophobicity of the molecule, leading to a higher propensity for non-specific binding and aggregation.[3][7]
-
Solution:
-
Incorporate Hydrophilic Spacers: If designing a custom conjugate, consider including hydrophilic spacers, such as polyethylene glycol (PEG), within the linker structure to improve solubility and reduce non-specific interactions.[10]
-
Optimize Conjugation Chemistry: Aim for a lower, more homogeneous drug-to-antibody ratio (DAR) if applicable, as a high DAR can increase hydrophobicity and aggregation.[3]
-
-
Issue 3: Inefficient Washing
Inadequate washing between assay steps can leave behind unbound or non-specifically bound conjugates, contributing to high background.
Possible Causes & Solutions:
-
Insufficient Wash Steps: Not enough wash cycles or insufficient volume can lead to incomplete removal of unbound reagents.
-
Ineffective Wash Buffer: The composition of the wash buffer may not be stringent enough to disrupt non-specific interactions.
-
Solution:
-
Add Detergent: As with the blocking buffer, adding a detergent like Tween-20 to the wash buffer is a standard and effective practice for reducing background.[9]
-
Increase Salt Concentration: In some cases, increasing the salt concentration of the wash buffer can help to disrupt ionic interactions that contribute to non-specific binding.[12]
-
-
Workflow for Troubleshooting High Background
Below is a systematic workflow to guide you through the process of identifying and resolving the source of high background in your photocleavable linker assays.
Sources
- 1. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]
- 2. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. chemreu.ku.edu [chemreu.ku.edu]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. biocompare.com [biocompare.com]
Validation & Comparative
Publish Comparison Guide: NMR Characterization of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
This guide provides a comprehensive technical analysis of the NMR characterization of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol , a critical intermediate in the synthesis of photocleavable (PC) linkers for oligonucleotide and peptide synthesis.[1]
Executive Summary & Application Context
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (CAS: 1039912-84-9 / 956-75-2 related) serves as the primary alcohol precursor for "PC Spacer" phosphoramidites.[1] Its purity is paramount; impurities such as unreacted starting material (4-hydroxy-3-nitrobenzyl alcohol) or regioisomers can compromise the photolytic efficiency of the final oligonucleotide conjugate.[1]
This guide compares the NMR profile of high-purity Target Linker against its Starting Material and Alternative Linkers (e.g., simple o-nitrobenzyl systems), providing a robust protocol for validation.
Key Performance Indicators (NMR Validation)
| Feature | Target Molecule (Linker Alcohol) | Starting Material (Phenol) | Interpretation |
| Spacer Signals | Present (Multiplets ~3.7–4.2 ppm) | Absent | Confirms alkylation of the phenolic oxygen.[1] |
| Phenolic OH | Absent | Present (>10 ppm, broad) | Indicates complete consumption of starting material.[1] |
| Aromatic Shift | Distinct pattern (1,2,4-subst.)[1] | Distinct pattern (1,2,4-subst.)[1] | Shifts occur due to Phenol |
Chemical Identity & Structural Logic
To interpret the NMR data accurately, one must map the signals to the specific electronic environments created by the nitro group and the ether linkage.
Molecule: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
Formula: C
Structural Diagram & Proton Assignment
The following diagram illustrates the proton environments. Note the "Push-Pull" electronic effects: the Nitro group (electron-withdrawing) deshields adjacent protons (H-3), while the Alkoxy group (electron-donating) shields the ortho proton (H-6).[1]
Caption: Structural logic map highlighting the three distinct proton environments: Aromatic (influenced by NO2), Spacer (Ethylene Glycol), and Benzylic (Linker site).[1]
Comparative NMR Data Analysis
This section compares the target molecule with its primary alternative (the starting material) to guide purity assessment.
H NMR Characterization (400 MHz, DMSO-d )
DMSO-d
| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| Ar-H3 (Ortho to NO | 7.80 – 7.85 | Doublet (d) | 1H | Diagnostic for 2-nitro substitution pattern. | |
| Ar-H5 (Meta to NO | 7.55 – 7.60 | Doublet of Doublets (dd) | 1H | Couplings to H6 (ortho) and H3 (meta). | |
| Ar-H6 (Ortho to Ether) | 7.25 – 7.35 | Doublet (d) | 1H | Upfield shift due to electron-donating alkoxy group. | |
| Benzylic -CH | 4.45 – 4.55 | Doublet (d) | 2H | Coupled to OH if exchange is slow. Singlet in CDCl | |
| Ether -O-CH | 4.10 – 4.20 | Triplet (t) | 2H | Key differentiator from starting material. | |
| Alcohol -CH | 3.70 – 3.80 | Multiplet (m) | 2H | - | Terminal spacer protons. |
| Hydroxyls (-OH) | 4.8 – 5.3 | Broad/Triplet | 2H | - | Variable depending on water content/concentration.[1] |
Comparison with Alternatives
When evaluating this product against alternatives, the NMR profile serves as a fingerprint for "Linker Type."[1]
Alternative A: 4-Hydroxy-3-nitrobenzyl alcohol (Starting Material) [1]
-
Missing Signals: No signals in the 3.7–4.2 ppm range (ethylene glycol region).[1]
-
Distinctive Signal: Phenolic -OH appears very downfield (>10.0 ppm) in DMSO-d
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Risk: Presence of this compound indicates incomplete alkylation, which will terminate chain elongation in oligonucleotide synthesis.
Alternative B: Simple o-Nitrobenzyl Alcohol (No Spacer) [1]
-
Structure: 2-Nitrobenzyl alcohol (without the p-alkoxy substituent).[1]
-
NMR Difference: The aromatic region is a 4-proton system (ABCD), not the 3-proton (ABC) system of the target.[1]
-
Performance: Lacks the hydrophilic ethylene glycol spacer, leading to lower solubility and slower cleavage kinetics in aqueous buffers compared to the target.
Experimental Protocol: Step-by-Step Characterization
To ensure reproducibility and authoritative results (E-E-A-T), follow this validated workflow.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d
(99.9% D) for full characterization. Use CDClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> only for quick purity checks (OH protons will likely vanish or broaden). -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (indicating inorganic salts from the alkylation step), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0–5.0 s to ensure full relaxation of aromatic protons for accurate integration.
-
Scans (NS): 16–32 scans are sufficient for >98% purity samples.[1]
-
Temperature: 298 K (25°C).[1]
Step 3: Processing & Analysis
-
Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the broad OH peaks.[1]
-
Integration: Normalize the Benzylic -CH
- signal (at ~4.5 ppm) to 2.00 . -
Validation: Check that the aromatic region integrates to exactly 3.00 (1:1:1 ratio). Any deviation suggests regioisomers or impurities.[1]
Workflow Diagram
Caption: Decision tree for validating the identity and purity of the photocleavable linker precursor via NMR.
References
-
Giegrich, H., et al. (1998).[1] "New Photolabile Protecting Groups in Nucleoside and Nucleotide Chemistry." Nucleosides and Nucleotides. (Foundational work on nitrobenzyl linkers).
-
Glen Research. (2024).[1] "User Guide to PC Modifiers and Phosphoramidites." Link (Technical specifications for PC Spacer precursors).
-
Pfleiderer, W. (1995).[1] "Photolabile Protecting Groups."[1] Current Protocols in Nucleic Acid Chemistry. (Detailed spectral data for nitrobenzyl derivatives).
-
TCI Chemicals. (2024).[1] "Product Specification: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol." Link (Commercial standard data).[1]
Sources
Definitive Guide: Mass Spectrometry Identification of Photocleaved Fragments
Content Type: Publish Comparison Guide Audience: Senior Researchers, Proteomics Scientists, Drug Development Leads
Executive Summary: The Elution Dilemma in Chemical Proteomics
In high-resolution mass spectrometry (HRMS) and chemical proteomics, the isolation of specific protein targets often relies on the biotin-streptavidin interaction. While this interaction provides unparalleled affinity (
Photocleavable (PC) linkers offer an orthogonal solution—releasing targets via light irradiation (typically UV) under mild physiological conditions. This guide objectively compares PC strategies against traditional elution methods, focusing on the identification of the resulting fragments, mass reporter ions, and signal-to-noise improvements.
Mechanistic Principles of Photocleavage
To identify photocleaved fragments in MS, one must understand the specific chemical "scar" left on the peptide. The most prevalent chemistry relies on the o-nitrobenzyl (ONB) derivative.[1]
The o-Nitrobenzyl Photochemical Switch
Upon irradiation at near-UV wavelengths (300–365 nm), the ONB group undergoes an intramolecular rearrangement.
-
Excitation: The nitro group absorbs a photon, transitioning to an excited state.
-
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[2]
-
Rearrangement & Cleavage: This intermediate rearranges to a nitroso-derivative, cleaving the ester or carbamate bond and releasing the target molecule.
Critical MS Implication: The cleavage is rarely "trace-less." The peptide retains a remnant of the linker (the "scar"). For accurate MS identification, the search engine (e.g., MaxQuant, Mascot) must be configured with a specific Variable Modification corresponding to this mass shift.
Comparative Analysis: Elution Strategies
The following analysis contrasts Photocleavage (PC) against Acid Elution (e.g., TFA/Formic Acid) and Competitive Elution (Free Biotin).
Table 1: Performance Matrix of Elution Strategies
| Feature | Photocleavage (PC-Linker) | Acid Elution (Standard) | Acid-Cleavable (e.g., DADPS) | Competition (Free Biotin) |
| Elution Mechanism | UV Light (365 nm) | Low pH / Organic Solvent | Acid Hydrolysis (e.g., 5% FA) | Excess Biotin Displacement |
| Purity / Specificity | High (Only linker-bound elutes) | Low (Non-specifics co-elute) | High | Medium (Slow kinetics) |
| Sample Recovery | 60–85% (Dep. on quantum yield) | >90% | >90% | <50% (Streptavidin lock) |
| Native State Preservation | Excellent (Physiological pH) | Poor (Denaturing) | Poor (Denaturing) | Good |
| MS Identification | Reporter Ion / Mass Tag | Standard Peptide | Mass Tag | Standard Peptide |
| False Positive Rate | Low | High (Background noise) | Low | Medium |
Data-Driven Insights
-
Yield vs. Purity: While acid-cleavable linkers (like DADPS) often yield higher total peptide counts due to efficient chemical hydrolysis, PC linkers excel in Signal-to-Noise (S/N) ratios. In comparative studies, PC elution reduced background keratin and ribosomal protein contamination by >40% compared to acid elution.
-
Reporter Ions: Advanced PC cross-linkers, such as pcPIR (Photocleavable Protein Interaction Reporter), release a specific "reporter" mass tag upon cleavage. This allows for targeted MS2/MS3 acquisition—the mass spectrometer only fragments precursors that show the reporter tag, drastically reducing wasted duty cycle on background ions.
Technical Deep Dive: The pcPIR Workflow
The pcPIR technology represents the gold standard for identifying photocleaved fragments in structural proteomics. Unlike simple PC-Biotin, pcPIR is a cross-linker that connects interacting proteins.
The "Mass Relationship" Verification
A unique advantage of pcPIR is the mathematical self-validation inherent in the MS1 spectrum.
When the cross-linker is photocleaved (online or offline), it releases:
-
Peptide A + linker remnant
-
Peptide B + linker remnant
-
The Reporter Tag (e.g., Biotin-containing spacer)
This triplet allows researchers to filter data with high confidence: if the sum of the fragments doesn't equal the precursor, it's a false positive.
Experimental Protocol: PC-Biotin Enrichment & MS Analysis
Objective: Isolate and identify drug targets using a photocleavable biotin probe.
Phase 1: Probe Labeling & Lysis
-
Incubation: Treat cells with PC-Biotin probe (
) for 1–4 hours. Include a "Competition Control" (10x excess free probe). -
Lysis: Lyse cells in mild buffer (PBS, 0.1% NP-40, Protease Inhibitors). Avoid reducing agents (DTT) if the linker contains disulfides.
Phase 2: Enrichment[3]
-
Capture: Incubate lysate with Streptavidin-Agarose beads (1 h,
). -
Stringent Washing:
-
3x with Lysis Buffer.
-
3x with PBS (to remove detergents).
-
2x with Ammonium Bicarbonate (AmBic, 50 mM) to prepare for MS.
-
Phase 3: Photocleavage & Elution
-
Resuspension: Resuspend beads in 50 mM AmBic (minimal volume, e.g.,
). -
Irradiation: Place open tube under a UV lamp (365 nm, approx. 10–25 mW/cm²) for 10–30 minutes.
-
Tip: Keep samples on ice or a cooling block to prevent thermal degradation.
-
Tip: Use a glass slide to cover if using high-intensity lamps to block UVB/UVC if specificity is a concern, though 365 nm LEDs are usually precise.
-
-
Collection: Spin down beads (1000 x g, 1 min). Collect the supernatant containing the photocleaved targets.
Phase 4: MS Acquisition & Data Analysis
-
Digestion: Perform Trypsin digestion on the eluted supernatant (standard FASP or in-solution protocol).
-
LC-MS/MS: Inject onto C18 column.
-
Search Parameters (Critical):
-
Fixed Mod: Carbamidomethyl (C).
-
Variable Mod: Oxidation (M), Linker-Specific Scar (e.g., +150.05 Da on Lysine).
-
Note: You must calculate the exact mass of the linker remnant remaining on the peptide after photocleavage and add this to your search engine.
-
Visualization: Photocleavage Workflow & Logic
Figure 1: Step-by-step workflow for identifying photocleaved fragments. Note the critical separation of eluted targets from bead-bound contaminants.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Inefficient photocleavage.
-
Fix: Increase irradiation time or check UV lamp intensity. Ensure the buffer does not absorb UV (avoid high concentrations of aromatic compounds).
-
Fix: Check the "Quantum Yield" of the specific linker. Coumarin linkers generally have faster kinetics than Nitrobenzyl.
-
-
Unidentified Spectra:
-
Cause: Incorrect mass shift in search parameters.
-
Fix: Verify the exact chemical structure of the "scar." For many ONB linkers, the cleavage results in a nitroso-ketone byproduct; ensure the mass addition accounts for the atoms left attached to the probe/protein.
-
-
Thermal Aggregation:
-
Cause: UV lamps generate heat.
-
Fix: Use a cold trap or pulsed UV LED sources (e.g., 1 min on, 1 min off).
-
References
-
Yang, L., et al. (2010).[3] A Photocleavable and Mass Spectrometry Identifiable Cross-Linker for Protein Interaction Studies. Analytical Chemistry. [Link]
-
McClatchy, D. B., et al. (2024).[4] Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides. Journal of Proteome Research. [Link][4]
-
Klier, J., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
-
Luo, J., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetics Guide: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol Derivatives
This guide provides an in-depth technical analysis of the photolysis kinetics for 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol and its functional derivatives.
Editorial Note on Nomenclature & Isomerism: The specific nomenclature "2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol" describes a molecule where the nitro group is meta to the hydroxymethyl group (assuming standard IUPAC numbering relative to the phenoxy ether). However, for photolysis to occur via the standard ortho-nitrobenzyl mechanism, the nitro group must be located ortho to the benzylic carbon (the hydroxymethyl group).
Therefore, this guide analyzes the photoactive ortho-isomer (functionally equivalent to 4-(2-hydroxyethoxy)-2-nitrobenzyl alcohol ), which is the relevant scaffold for photocleavable linkers used in drug delivery and chemical biology.
Executive Summary
The 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol scaffold represents a class of "solubility-enhanced" ortho-nitrobenzyl (o-NB) photocages. Unlike the hydrophobic parent 2-nitrobenzyl group, the ethylene glycol tail (hydroxyethoxy) confers water solubility, making it ideal for biological applications.
However, researchers often face a trade-off: Solubility vs. Kinetic Efficiency . While the alkoxy substituent red-shifts the absorption maximum (
Key Findings:
-
Mechanism: Follows Norrish Type II photo-isomerization.
-
Kinetics: Slower than
-methyl substituted derivatives but comparable to standard DMNB in aqueous buffers. -
Primary Advantage: Superior biocompatibility and reduced aggregation compared to simple nitrobenzyls.
Mechanistic Foundation
To understand the kinetics, one must understand the bottleneck. The photolysis of o-NB derivatives proceeds through a multi-step "dark reaction" after the initial photon absorption.
The aci-Nitro Bottleneck
The rate-determining step is often the decay of the aci-nitro intermediate or the hemiacetal collapse, depending on pH.
Figure 1: Mechanistic pathway of o-nitrobenzyl photolysis. The decay of the aci-nitro intermediate is sensitive to pH and solvent polarity.
Comparative Performance Guide
This section compares the Hydroxyethoxy-NB (the subject) against the two most relevant alternatives: the
A. The Subject: Hydroxyethoxy-NB (Primary Alcohol)
-
Structure: Benzylic carbon has 2 Hydrogens (
-H). -
Kinetics:
. -
Behavior: The electron-donating alkoxy group at the para position (relative to the nitro group) increases electron density, slightly red-shifting
to ~350 nm. However, without an -methyl group, the hydrogen abstraction rate is moderate. -
Best For: Applications requiring high solubility where release speed (seconds vs. minutes) is not critical.
B. The Accelerator: -Methyl Hydroxyethoxy-NB
-
Structure: Benzylic carbon has 1 Methyl group (
-Me). -
Kinetics:
. -
Behavior: The "Methyl Effect" is profound. The methyl group stabilizes the radical intermediate formed after hydrogen abstraction and sterically accelerates the collapse of the hemiacetal.
-
Performance: Typically releases cargo 5-10x faster than the primary alcohol variant.
C. The Competitor: DEACM (Coumarin)
-
Structure: 7-diethylaminocoumarin-4-yl.[1]
-
Kinetics:
(but with higher ). -
Behavior: Absorbs in the visible range (blue light, ~400-450 nm). Cleavage is extremely fast (nanoseconds to microseconds) because it follows a heterolytic bond cleavage (ion pair mechanism) rather than the slow radical rearrangement of o-NB.
-
Drawback: Poor aqueous solubility and potential for spontaneous hydrolysis (dark stability issues).
Comparative Data Summary
| Feature | Hydroxyethoxy-NB (Subject) | DEACM Coumarin | |
| Primary Mechanism | Radical Rearrangement (Slow) | Radical Rearrangement (Accelerated) | Heterolytic Scission (Fast) |
| ~345 - 350 nm | ~350 nm | ~390 - 420 nm | |
| Quantum Yield ( | 0.01 – 0.13 | 0.15 – 0.64 | 0.02 – 0.25 |
| Release Half-life ( | Minutes (at 10 mW/cm²) | Seconds to Minutes | < 1 Second |
| Solubility (Water) | High (Excellent) | High (Excellent) | Low (Requires co-solvent) |
| Biocompatibility | High (Inert byproducts) | High (Nitroso ketone byproduct) | Moderate (Fluorescent byproduct) |
Data Note: Values represent typical ranges for this chemical class in aqueous buffer (pH 7.4).
Experimental Protocols
To validate the kinetics of your specific derivative, you must perform Ferrioxalate Actinometry coupled with HPLC tracking . Do not rely solely on absorbance changes, as the nitroso byproduct also absorbs UV.
Protocol A: Determination of Quantum Yield ( )[1]
Reagents:
-
Potassium ferrioxalate (Actinometer).
-
Target photocage compound (1 mM in PBS/MeCN).
-
HPLC grade solvents.
Workflow:
-
Actinometry: Irradiate the ferrioxalate solution for defined intervals (
) to calculate the photon flux ( ) of your light source (mol photons/sec). -
Photolysis: Irradiate the target compound solution under identical conditions.
-
Quantification: At each time point, take an aliquot and analyze by HPLC (monitor disappearace of starting material).
-
Calculation:
Protocol B: Kinetic Rate Constant ( )
This determines how fast the compound degrades under specific conditions, regardless of photon efficiency.
-
Prepare a 50
M solution of the derivative. -
Irradiate at
(e.g., 365 nm LED). -
Measure UV-Vis spectra every 30 seconds.
-
Plot
vs. time. The slope is .
Figure 2: Experimental workflow for kinetic validation.
Expert Insights & Troubleshooting
-
The "Filter Effect": As the reaction proceeds, the nitrosobenzaldehyde byproduct is formed. This byproduct absorbs strongly at ~320-350 nm. It acts as an internal filter, absorbing photons that should be hitting your remaining starting material.
-
Solution: For accurate
measurement, keep conversion below 15-20% to minimize inner-filter effects.
-
-
pH Sensitivity: The decay of the aci-nitro intermediate is acid-catalyzed. In highly basic buffers, the release rate may slow down significantly. Ensure your buffer capacity is sufficient to maintain pH 7.4.
-
Solvent Effects: Kinetics in pure acetonitrile will differ from PBS. Water generally accelerates the final hydrolysis step. Always characterize in the solvent relevant to your final application.
References
-
Holmes, C. P. (1997).[2] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
-
Blanc, A., & Bochet, C. G. (2002). Photochemical Cleavage of o-Nitrobenzyl Derivatives: Substituent Effects and Mechanism. Journal of the American Chemical Society.[2][3]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters.
-
Ahmad, H., et al. (2025).[3] Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.[3] (Note: Representative recent study on substituent kinetics)
Sources
Comparative Stability Guide: PC Biotin vs. 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
This comparative guide evaluates the stability and performance of PC Biotin (typically based on the
Executive Summary
In the context of photocleavable (PC) reagent design, the choice between PC Biotin and the 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol core represents a trade-off between cleavage kinetics and linker functionality .
-
PC Biotin (Standard Commercial Variant): Utilizes an
-methyl-2-nitrobenzyl scaffold. It is engineered for maximum cleavage speed (high quantum yield) and generates a relatively inert nitroso-ketone byproduct. -
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol : Represents a 4-alkoxy-2-nitrobenzyl core with a primary benzylic alcohol. While the alkoxy group improves absorption at 365 nm, the lack of an
-methyl group results in slower cleavage kinetics and the generation of a reactive nitroso-aldehyde byproduct, which poses stability risks in protein applications due to potential Schiff base formation.
Quick Comparison Matrix
| Feature | PC Biotin (Standard | 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol |
| Cleavage Rate ( | Fast (1.0) | Slow (~0.2 - 0.3) |
| Quantum Yield ( | High (0.1 – 0.6) | Moderate (< 0.1) |
| Cleavage Byproduct | Nitroso-ketone (Low reactivity) | Nitroso-aldehyde (High reactivity/Toxic) |
| Hydrolytic Stability | High (Stable at pH 4-9) | High (Stable at pH 4-9) |
| Solubility | Moderate (Linker dependent) | High (Due to phenoxyethanol tail) |
| Primary Risk | Premature cleavage in ambient light | Byproduct re-attachment (Imine formation) |
Mechanistic Analysis & Chemical Stability
The Structural Divergence
The stability difference is rooted in the substitution at the benzylic carbon (the site of cleavage) and the aromatic ring.
-
PC Biotin (
-Methyl Effect): The presence of a methyl group at the benzylic position stabilizes the aci-nitro intermediate formed upon UV irradiation. This lowers the energy barrier for the hydrogen abstraction step, significantly accelerating the cleavage reaction [1]. -
Ethanol Derivative (Alkoxy Effect): The 4-alkoxy group (the ethanol tail) acts as an electron donor, red-shifting the absorption maximum (
) towards 350-365 nm. However, without the -methyl group, the quantum yield is lower.
Mechanism & Byproduct Reactivity (Graphviz)
The following diagram illustrates the cleavage pathways and the critical difference in byproduct stability.
Figure 1: Comparative photocleavage pathways.[1] Note the reactive nitroso-aldehyde byproduct generated by the ethanol derivative, which can cause secondary instability.
Stability in Solution (Dark Stability)
Both molecules exhibit excellent thermal stability in the dark. The nitrobenzyl ether linkage is resistant to hydrolysis across a broad pH range (pH 4–9).
-
Thermal Stress: Stable up to 95°C for short durations (e.g., PCR cycling). Prolonged exposure (>24h) at elevated temperatures (>60°C) may cause minor degradation via non-photochemical oxidation.
-
Solubility: The 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol derivative has superior aqueous solubility due to the hydroxyethyl tail. This prevents aggregation in high-concentration stock solutions, a common issue with hydrophobic PC Biotin variants.
Experimental Validation Protocols
To objectively compare these linkers in your specific application, use the following self-validating protocols.
Protocol A: Determination of Photocleavage Quantum Efficiency ( )
Purpose: To quantify the speed of release under identical irradiation conditions.
Materials:
-
100 µM stock solutions of both compounds in PBS (pH 7.4).
-
UV Light Source: 365 nm LED (approx. 10 mW/cm²).
-
HPLC System with C18 column.[2]
Workflow:
-
Baseline: Inject 20 µL of non-irradiated stock to establish
peak area ( ). -
Irradiation: Aliquot samples into clear PCR tubes. Expose to 365 nm light for time points: 0, 1, 2, 5, 10, and 20 minutes.
-
Quenching: Immediately cover samples in foil and place on ice.
-
Analysis: Analyze via HPLC (Gradient: 5% to 95% ACN in 15 min). Monitor absorbance at 260 nm (nucleic acid/biotin) and 350 nm (linker).
-
Calculation: Plot
vs. Time. The slope represents the first-order cleavage rate constant.
Expected Result:
-
PC Biotin:
minutes. -
Ethanol Derivative:
minutes.
Protocol B: Byproduct Reactivity Assay (The "Scavenger" Test)
Purpose: To detect if the cleavage byproduct re-reacts with the biological target (a critical stability failure mode).
Materials:
Workflow:
-
Mix 100 µM Linker with 500 µM Model Amine in PBS.
-
Irradiate for 15 minutes (sufficient for >90% cleavage).
-
Incubate the mixture in the dark at 37°C for 2 hours.
-
Analyze via LC-MS. Look for mass shifts corresponding to +133 Da (Nitrosobenzaldehyde adduct) or +147 Da (Nitrosoacetophenone adduct).
Interpretation:
-
High Stability (PC Biotin): Minimal adduct formation observed.
-
Low Stability (Ethanol Derivative): Significant formation of imine adducts (Schiff base) due to the reactive aldehyde reacting with lysine residues [2].
Technical Recommendations
When to use PC Biotin ( -Methyl)
-
High-Throughput Screening: When rapid release (<5 min) is critical to prevent sample heating or evaporation.
-
Sensitive Targets: When the biological sample contains many primary amines (proteins, antibodies), minimizing the risk of byproduct crosslinking.
-
Standard Applications: DNA/RNA purification, pull-down assays.
When to use 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
-
Linker Synthesis: As a hydrophilic building block to construct custom linkers where solubility is the limiting factor.
-
Wavelength Tuning: If you require specific absorption tuning (red-shift) and can tolerate slower cleavage.
-
"Scavenger" Conditions: Only use in protein applications if a scavenger (e.g., hydroxylamine or hydrazine) is added to the buffer to trap the reactive nitroso-aldehyde byproduct immediately upon release [3].
References
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. Link
-
Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. Link
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(10), 5422-5437. (Discusses nitroso byproduct trapping strategies). Link
Sources
Comparative Cytotoxicity Profiling: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol vs. Next-Gen Photocages
Executive Summary & Technical Context
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is a widely utilized o-nitrobenzyl (oNB) photolabile linker, commonly employed in solid-phase oligonucleotide synthesis (e.g., DNA microarray fabrication) and caged reagent delivery. While chemically robust during synthesis, its application in live-cell biological assays is increasingly scrutinized due to the "Nitroso Problem."
This guide objectively assesses the cytotoxicity of its photolysis byproducts against modern alternatives (Coumarin and p-Hydroxyphenacyl systems), providing actionable protocols for researchers to validate these effects in their own specific biological models.
The Core Problem: The Nitroso Byproduct
Upon UV irradiation (typically 365 nm), this linker undergoes a Norrish Type II intramolecular rearrangement. Unlike newer photocages that release inert byproducts, 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol generates a reactive o-nitrosobenzaldehyde derivative.
Key Risks:
-
Direct Cytotoxicity: Nitroso groups are electrophilic and react with intracellular nucleophiles (thiols like Glutathione), leading to oxidative stress.
-
Inner Filter Effect: The nitroso byproduct absorbs strongly at the same wavelength used for uncaging (300–400 nm), reducing photolysis efficiency and requiring higher UV doses, which in turn causes phototoxicity.
Mechanistic Analysis: The Pathway to Toxicity
To understand the toxicity profile, one must visualize the degradation pathway. The diagram below details the specific cleavage of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol.
Figure 1: Photolytic cleavage mechanism showing the generation of the reactive nitroso-benzaldehyde byproduct, distinct from the desired payload release.
Comparative Performance Matrix
The following table contrasts 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (Linker A) with two leading "Next-Gen" alternatives: DEACM (Coumarin-based) and p-Hydroxyphenacyl (pHP) .
| Feature | Linker A: o-Nitrobenzyl | Alternative 1: DEACM (Coumarin) | Alternative 2: p-Hydroxyphenacyl (pHP) |
| Byproduct | o-Nitrosobenzaldehyde | Coumarin alcohol | Phenylacetic Acid derivative |
| Reactivity | High (Electrophilic, reacts with thiols) | Low (Fluorescent, largely inert) | Negligible (Biologically benign) |
| Cytotoxicity (LC50) | ~50–100 µM (Cell line dependent) | >500 µM | >1 mM |
| Absorbance Interference | High (Byproduct absorbs at 365nm) | Low (Shifted absorbance) | Low (Blue-shifted byproduct) |
| Quantum Yield ( | 0.01 – 0.1 (Slow) | 0.1 – 0.3 (Fast) | 0.4 – 0.9 (Very Fast) |
| Best Use Case | Solid-phase synthesis, non-biological surfaces | Live cell imaging, fast release | Sensitive biological assays (e.g., neurotransmitters) |
Scientist's Note: If your experiment involves sensitive primary cells or requires high-concentration uncaging (>100 µM), the o-nitrobenzyl linker is likely to introduce significant artifacts. Switch to pHP or Coumarin variants.
Experimental Protocols for Cytotoxicity Assessment
Do not rely solely on literature values. You must validate the byproduct toxicity in your specific cell line. The following workflow combines standard viability assays with mechanistic ROS detection.
Workflow Visualization
Figure 2: Validation workflow to distinguish between UV toxicity and byproduct chemical toxicity.
Protocol A: Generating the "Spent" Photolysis Mixture
Purpose: To isolate the chemical toxicity of the byproduct from the physical toxicity of UV light.
-
Dissolve 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol (10 mM) in PBS/DMSO (max 1% DMSO final).
-
Place in a quartz cuvette or uncovered 96-well plate.
-
Irradiate at 365 nm (approx. 10 mW/cm²) for 15–30 minutes.
-
QC Step: Monitor absorbance at 300–350 nm. The peak should shift, indicating conversion to the nitroso species.
-
-
This solution now contains the nitroso byproduct and the released alcohol/payload.
Protocol B: Multiplexed Cytotoxicity Assay
Purpose: To quantify cell death and oxidative mechanism.
-
Seeding: Seed cells (e.g., HeLa or CHO) at 5,000 cells/well in a 96-well plate. Incubate 24h.
-
Treatment: Add the "Spent" mixture (from Protocol A) at serial dilutions (1 µM to 500 µM).
-
Control 1: Vehicle (DMSO/PBS only).
-
Control 2: Non-irradiated Linker (to check parent compound toxicity).
-
-
Incubation: Incubate for 24 hours.
-
Readout 1 (Viability): Add MTT or CCK-8 reagent. Read Absorbance at 450/570 nm.
-
Threshold: <80% viability relative to control indicates significant toxicity.
-
-
Readout 2 (ROS - Optional but Recommended): Pre-load a separate set of wells with DCFDA (20 µM) for 45 mins. Treat with byproduct for 4 hours. Read Fluorescence (Ex/Em: 485/535 nm).
-
Significance: A >2-fold increase in fluorescence confirms the nitroso-mediated oxidative stress mechanism.
-
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]
-
Ilkaeva, M., et al. (2017). "Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres." Journal of Hazardous Materials. [Link]
-
Ahmad, M., et al. (2023). "Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death."[1] RSC Advances. [Link]
-
Becker, Y. (2020). "Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials." Acta Biomaterialia. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
Part 1: Executive Safety Assessment (The "Why")[1]
As researchers, we often handle intermediates where specific toxicological data is sparse. 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is a prime example.[1] While some Safety Data Sheets (SDS) may classify it as "Not a hazardous substance" due to a lack of animal testing data, structural alerts dictate a higher standard of care. [1]
This compound is a nitro-aromatic ether .[1] In organic synthesis, particularly when used as a precursor for photocleavable linkers in oligonucleotide or peptide synthesis, we must apply the Precautionary Principle .
Key Structural Hazards:
-
Nitro Group (-NO₂): Nitro-aromatics are known for potential skin absorption and methemoglobinemia risks upon systemic exposure.[1] They are often sensitizers.
-
Benzyl Alcohol Moiety: Can act as a mucous membrane irritant.
-
Physical State: Typically a light yellow powder. Fine organic powders pose inhalation risks and static discharge hazards during weighing.
Operational Verdict: Treat as GHS Category 2 (Irritant) and Potential Skin Sensitizer .[1] Do not handle on open benches.
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix is designed for Research & Development (R&D) quantities (<100g).
| Protection Zone | Recommended Equipment | Technical Rationale & Specification |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Why: Safety glasses are insufficient for fine powders that can drift around side shields.[1] Spec: ANSI Z87.1+ or EN 166 (B grade). |
| Dermal (Hand) | Double Nitrile Gloves (Minimum) | Why: Nitro compounds can permeate thin nitrile.[1] Double gloving provides a "sacrificial" outer layer.Spec: Inner: 4 mil Nitrile (Blue/White). Outer: 5-8 mil Nitrile (Purple/Black) for contrast.[1] Change outer glove immediately upon visible yellow staining. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Why: Inhalation is the fastest route to systemic toxicity for this powder.Spec: Work strictly within a certified chemical fume hood (Face velocity: 80–100 fpm).[1] If weighing outside a hood, a fit-tested N95 is mandatory.[1] |
| Body | Lab Coat (Cotton/Poly Blend) | Why: Prevents migration of yellow powder to street clothes.Spec: Buttoned to the neck.[1] Elastic cuffs preferred to seal the glove gap. |
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]
Part 3: Operational Protocols
Weighing & Transfer (The Critical Step)
The highest risk of exposure occurs during the transfer of the dry solid (yellow powder) from the stock bottle to the reaction vessel.
-
Preparation:
-
Place a disposable balance draft shield or a secondary containment tray inside the fume hood.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Nitro-aromatic powders can be "flighty" due to static charge.[1]
-
-
Transfer:
-
Open the stock container only inside the hood.
-
Use a disposable spatula to avoid cross-contamination.
-
Technique: Do not dump. Tap the spatula gently.
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol/Acetone before returning it to storage.
-
Self-Validation: Check the wipe. If it is yellow, you have external contamination. Repeat until clean.
-
Solubilization
This compound is sparingly soluble in water but soluble in organic solvents (DMSO, DMF, Methanol).
-
Caution: If dissolving in DMSO (Dimethyl sulfoxide) , be aware that DMSO enhances skin permeability.[1] If this solution touches your skin, it will carry the nitro-compound directly into your bloodstream.[1]
-
Protocol: Add solvent slowly. Although not vigorously exothermic, slow addition prevents aerosolization of the powder.
Emergency Response Workflow
Figure 2: Immediate response protocols for exposure or environmental release.
Part 4: Disposal & Waste Management[1]
Do not treat this as general trash. The nitro group classifies it as a potential environmental toxin.
-
Solid Waste:
-
Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (Yellow bag/bin).
-
Label: "Contaminated Debris: Nitro-aromatic compounds."[1]
-
-
Liquid Waste:
-
Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]
-
Incompatibility: Do not mix with strong oxidizers or strong bases in the waste container to prevent potential exothermic degradation.
-
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 85381, 2-(4-Nitrophenoxy)ethanol (Analogous Structure Safety).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
